Technical Documentation Center

2-(Methylamino)-2-phenylacetic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Methylamino)-2-phenylacetic acid hydrochloride
  • CAS: 28544-42-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 2-(Methylamino)-2-phenylacetic acid hydrochloride

Introduction 2-(Methylamino)-2-phenylacetic acid hydrochloride, a derivative of the non-proteinogenic amino acid phenylglycine, is a compound of significant interest to the scientific and pharmaceutical research communit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Methylamino)-2-phenylacetic acid hydrochloride, a derivative of the non-proteinogenic amino acid phenylglycine, is a compound of significant interest to the scientific and pharmaceutical research communities. Structurally, it is an N-methylated analog of phenylglycine, featuring a chiral center at the alpha-carbon, which imparts stereospecific properties crucial for its interaction with biological systems. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. The insights herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required for its effective application and study. Its relevance spans from being a key building block in the synthesis of bioactive molecules to its potential applications in neuroscience and chiral catalysis.[1]

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental to all research endeavors. This section outlines the key identifiers for 2-(Methylamino)-2-phenylacetic acid hydrochloride.

IdentifierValue
IUPAC Name 2-(methylamino)-2-phenylacetic acid hydrochloride[2]
Synonyms N-Methyl-phenylglycine hydrochloride, α-(Methylamino)benzeneacetic acid hydrochloride, N-Me-Phg-OH·HCl[1]
CAS Number 28544-42-5[2][3][4][5][6]
Molecular Formula C₉H₁₂ClNO₂[2][4][5][6]
Molecular Weight 201.65 g/mol [1][4][5][6]
Chemical Structure

The structure comprises a central alpha-carbon bonded to a phenyl group, a carboxylic acid, a methylamino group, and a hydrogen atom. The hydrochloride salt form involves the protonation of the secondary amine.

Caption: Structure of 2-(Methylamino)-2-phenylacetic acid hydrochloride.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction kinetics to bioavailability.

PropertyValue / DescriptionRationale and Context
Appearance Off-white powder or crystalline solid.Similar to related compounds like N-Methyl-L-phenylglycine hydrochloride.[1] The solid-state is typical for organic salts at room temperature.
Melting Point 231-233 °CThis relatively high melting point is characteristic of an ionic salt with strong intermolecular forces (ionic interactions, hydrogen bonding) compared to its parent free acid or the parent phenylacetic acid (m.p. 76-78 °C).[7]
Solubility Soluble in water. Soluble in polar organic solvents like methanol and DMSO.The hydrochloride salt form significantly increases aqueous solubility compared to the free base due to the ion-dipole interactions with water. Its organic structure lends solubility in polar organic solvents.
pKa Carboxylic Acid (COOH): ~2-3 Methylammonium (N⁺H₂CH₃): ~9-10The electron-withdrawing ammonium group adjacent to the carboxylic acid lowers its pKa significantly compared to phenylacetic acid (pKa 4.31).[8] The methylammonium pKa is typical for secondary alkylammonium ions. These values are critical for predicting ionization state in solution, which affects solubility, reactivity, and chromatographic behavior.
Calculated LogP (CLogP) -1.329[6]The negative value indicates high hydrophilicity, consistent with a charged molecule that partitions preferentially into the aqueous phase over an octanol phase. This is a key parameter in drug development for predicting absorption and distribution.
Storage Store at room temperature in an inert atmosphere, sealed in a dry environment.[5]The compound is stable under normal conditions.[1][9] Sealing the container is crucial as the hydrochloride salt can be hygroscopic. An inert atmosphere prevents potential long-term oxidative degradation.

Synthesis and Purification

The synthesis of 2-(Methylamino)-2-phenylacetic acid hydrochloride typically involves a multi-step process. A logical and common approach is the modification of a precursor like phenylglycine or its synthesis from basic starting materials.

Conceptual Synthesis Workflow

A plausible synthetic route starts from benzaldehyde, proceeds through a Strecker synthesis to form phenylglycine, which is then N-methylated and finally converted to the hydrochloride salt. This method is chosen for its reliability and use of well-established chemical transformations.

Caption: Plausible synthetic workflow for the target compound.

Protocol: Final Step - Hydrolysis and Salt Formation

This protocol outlines the conversion of a protected intermediate, such as an ester or N-protected version, to the final hydrochloride salt. This step is critical for isolating a pure, stable, and water-soluble product.

  • Dissolution: Dissolve the N-protected methyl ester of 2-(methylamino)-2-phenylacetic acid (1.0 eq) in a suitable solvent mixture like methanol/water (3:1 v/v).

    • Rationale: A polar protic solvent system is required to facilitate the hydrolysis of the ester and keep the starting material and product in solution.

  • Saponification: Add an excess of a strong base, such as Lithium Hydroxide (LiOH) (1.5 eq), to the solution.

    • Rationale: LiOH is a strong nucleophile that attacks the ester carbonyl, leading to saponification (hydrolysis of the ester to the carboxylate salt). The reaction is typically run at room temperature and monitored for completion.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.

  • Acidification & Extraction: Once complete, carefully acidify the reaction mixture to a pH of ~5-6 with 10% hydrochloric acid.[10] Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane to remove any unreacted starting materials or non-polar impurities.[10]

    • Rationale: This initial, gentle acidification protonates the carboxylate to the carboxylic acid while keeping the amine free base. This allows for the removal of organic-soluble impurities.

  • Isolation of Hydrochloride Salt: Further acidify the aqueous layer to pH ~1-2 with concentrated hydrochloric acid.

    • Rationale: Strong acidification protonates the secondary amine to form the methylammonium chloride salt. This charged species is often less soluble in the aqueous/organic mixture, causing it to precipitate.

  • Crystallization and Filtration: Cool the acidified solution in an ice bath to promote crystallization. Collect the resulting precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether or acetone to remove residual water and any remaining organic impurities. Dry the final product under vacuum to yield pure 2-(Methylamino)-2-phenylacetic acid hydrochloride.

    • Rationale: Washing with a volatile, non-polar solvent removes adsorbed impurities without dissolving the desired ionic product.

Analytical Characterization

Rigorous analytical testing is paramount to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile compounds. A reverse-phase method is ideal for this polar analyte.

Sources

Exploratory

An In-Depth Technical Guide to 2-(Methylamino)-2-phenylacetic Acid Hydrochloride (CAS Number: 28544-42-5)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(Methylamino)-2-phenylacetic acid hydrochloride, a ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Methylamino)-2-phenylacetic acid hydrochloride, a chiral building block with significant potential in pharmaceutical synthesis. Drawing upon available data and insights from related compounds, this document will delve into its chemical and physical properties, synthesis, analytical characterization, and applications in drug discovery and development.

Introduction and Significance

2-(Methylamino)-2-phenylacetic acid hydrochloride, also known as N-methyl-α-phenylglycine hydrochloride, is a derivative of the non-proteinogenic amino acid phenylglycine. Its structure, featuring a chiral center and both a secondary amine and a carboxylic acid functional group, makes it a valuable intermediate in the stereoselective synthesis of complex organic molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

The primary significance of this compound lies in its role as a precursor to bioactive molecules, particularly in the development of pharmaceuticals targeting the central nervous system. Chiral amino acids and their derivatives are fundamental components in the design of drugs that exhibit specific interactions with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Methylamino)-2-phenylacetic acid hydrochloride is crucial for its effective handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 28544-42-5[1]
Molecular Formula C₉H₁₂ClNO₂[1]
Molecular Weight 201.65 g/mol [1]
Appearance White to off-white crystalline powder (typical for similar compounds)Inferred from related compounds
Melting Point 231-233 °C[2]
Solubility Soluble in water (as a hydrochloride salt)General chemical principles
Storage Sealed in a dry place at room temperature[2]

Synthesis and Manufacturing

Conceptual Synthesis Pathway

A probable synthetic approach starts from D-phenylglycine. This method involves the protection of the amino group, followed by methylation, and subsequent deprotection and salt formation.

Synthesis_Pathway Start D-Phenylglycine Step1 Protection of the amino group (e.g., with a Boc group) Start->Step1 Step2 N-methylation (e.g., using methyl iodide and a base) Step1->Step2 Step3 Deprotection of the amino group (e.g., acidic conditions to remove Boc) Step2->Step3 Step4 Formation of the hydrochloride salt (treatment with HCl) Step3->Step4 End 2-(Methylamino)-2-phenylacetic acid hydrochloride Step4->End Applications cluster_0 Core Compound cluster_1 Key Applications Core 2-(Methylamino)-2-phenylacetic acid hydrochloride BuildingBlock Chiral Building Block for APIs Core->BuildingBlock Direct Incorporation Asymmetric Chiral Auxiliary/Catalyst Core->Asymmetric Enabling Technology Neuro Synthesis of CNS-active compounds BuildingBlock->Neuro Specific Target Area

Sources

Foundational

An In-Depth Technical Guide to the Structure and Characterization of 2-(Methylamino)-2-phenylacetic acid hydrochloride

This guide provides a comprehensive technical overview of 2-(Methylamino)-2-phenylacetic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's stru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Methylamino)-2-phenylacetic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's structural elucidation, physicochemical properties, synthesis, and analytical validation, grounding all claims in authoritative data.

Molecular Structure and Identification

2-(Methylamino)-2-phenylacetic acid hydrochloride is a derivative of phenylglycine, an amino acid. The core structure consists of a phenyl group and a carboxylic acid group attached to the same carbon atom (the α-carbon). This α-carbon is also bonded to a methylamino group (-NHCH₃). The hydrochloride salt form results from the protonation of the amino group by hydrochloric acid.

The presence of four different substituents on the α-carbon (phenyl group, carboxylic acid, methylamino group, and a hydrogen atom) makes it a chiral center. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-, or as a racemic mixture.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of 2-(Methylamino)-2-phenylacetic acid hydrochloride are summarized below. These parameters are critical for its handling, formulation, and analysis.

IdentifierValueSource
IUPAC Name 2-(methylamino)-2-phenylacetic acid hydrochloride[1][2]
CAS Number 28544-42-5 (for the hydrochloride salt)[1][3]
Molecular Formula C₉H₁₂ClNO₂[1][2]
Molecular Weight 201.65 g/mol (often cited as ~202 Da)[1][2]
Appearance White to off-white crystalline powder[4]
Chirality Contains one chiral center
Canonical SMILES Cl.CNC(C(=O)O)C1=CC=CC=C1[1]
InChI Key FUUXTVBJBBSPAG-UHFFFAOYSA-N[1]

Spectroscopic Elucidation of the Structure

The definitive confirmation of the 2-(Methylamino)-2-phenylacetic acid hydrochloride structure relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum is a powerful tool for identifying the types of hydrogen atoms in the molecule. For this compound, the expected signals would include:

    • A singlet for the methyl group (–CH₃) protons.

    • A singlet for the methine proton (α-CH).

    • Multiplets in the aromatic region corresponding to the five protons of the phenyl group.

    • A broad singlet for the carboxylic acid proton (–COOH).

    • A broad signal for the two protons of the protonated amine (-NH₂⁺CH₃).

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. Key expected signals would correspond to:

    • The carbonyl carbon of the carboxylic acid.

    • The α-carbon.

    • The methyl carbon.

    • Four distinct signals for the carbons of the phenyl group (due to symmetry).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[5] Key absorption bands would include:

  • A broad O-H stretch from the carboxylic acid group.

  • A strong C=O stretch from the carbonyl of the carboxylic acid.

  • N-H stretching vibrations from the protonated amine.

  • C-H stretches from the aromatic ring and the methyl/methine groups.

  • C=C stretches from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For the free base (C₉H₁₁NO₂), the molecular weight is 165.19 g/mol .[6][7] In mass spectrometry, the molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed, along with characteristic fragmentation patterns resulting from the loss of groups like the carboxylic acid.

Synthesis and Stereochemistry

General Synthesis Pathway

While various synthetic routes exist, a common conceptual approach to α-amino acids is through modifications of the Strecker synthesis. A plausible pathway for 2-(Methylamino)-2-phenylacetic acid could involve the reaction of benzaldehyde, methylamine, and a cyanide source, followed by hydrolysis of the resulting aminonitrile. The final step involves acidification with hydrochloric acid to yield the hydrochloride salt.[8]

  • Causality in Synthesis: The choice of starting materials is dictated by the target structure. Benzaldehyde provides the phenyl group and the α-carbon. Methylamine provides the methylamino group. The cyanide source introduces the precursor to the carboxylic acid. Subsequent hydrolysis is a standard method to convert a nitrile to a carboxylic acid. The final acidification ensures the formation of the stable and often more crystalline hydrochloride salt.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation Benzaldehyde Benzaldehyde Aminonitrile α-Aminonitrile Intermediate Benzaldehyde->Aminonitrile Methylamine Methylamine Methylamine->Aminonitrile HCN HCN/NaCN HCN->Aminonitrile Hydrolysis Acid Hydrolysis Aminonitrile->Hydrolysis H₃O⁺ Final_Product 2-(Methylamino)-2- phenylacetic acid hydrochloride Hydrolysis->Final_Product HCl

Caption: Conceptual Synthesis Workflow.

Analytical Validation and Quality Control

To ensure the identity, purity, and quality of 2-(Methylamino)-2-phenylacetic acid hydrochloride, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a predominant technique for this purpose.[9]

Protocol: Purity Determination by Reversed-Phase HPLC

This protocol is designed as a self-validating system to provide accurate and reproducible purity analysis.

1. Objective: To determine the purity of a 2-(Methylamino)-2-phenylacetic acid hydrochloride sample by assessing the area percentage of the main peak relative to any impurity peaks.

2. Materials and Reagents:

  • Reference Standard: 2-(Methylamino)-2-phenylacetic acid hydrochloride, >98% purity.[10]

  • Sample for analysis.

  • HPLC grade acetonitrile (ACN).

  • HPLC grade water.

  • Trifluoroacetic acid (TFA) or Formic acid.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

3. Instrumentation:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (due to the phenyl group).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration).

5. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the analysis sample in the same manner as the standard.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%. This validates system precision.

  • Analysis: Inject a blank (diluent), followed by the standard preparation, and then the sample preparation.

6. Data Analysis:

  • Integrate all peaks in the chromatogram for the sample preparation.

  • Calculate the area percentage of the main peak using the formula:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

7. Trustworthiness and Causality:

  • Why a C18 column? The nonpolar stationary phase is ideal for retaining the phenyl group of the analyte, allowing for good separation from more polar or nonpolar impurities.

  • Why a gradient? A gradient elution (from low to high organic solvent concentration) ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column within a reasonable time.

  • Why 210 nm? This wavelength is in the low UV range where the phenyl group exhibits strong absorbance, providing high sensitivity for both the main compound and related impurities.

  • Why system suitability? This step is crucial for demonstrating that the analytical system is performing correctly and is capable of generating reliable data on the day of analysis.

Analytical Workflow Diagram

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Results Prep_Mobile_Phase Prepare Mobile Phase System_Suitability System Suitability Check (6 injections, RSD ≤ 2.0%) Prep_Mobile_Phase->System_Suitability Prep_Sample Prepare Sample & Standard (0.5 mg/mL) Prep_Sample->System_Suitability Inject_Sample Inject Blank, Standard, Sample System_Suitability->Inject_Sample If Pass Data_Acquisition Acquire Chromatogram (UV at 210 nm) Inject_Sample->Data_Acquisition Integration Integrate Peaks Data_Acquisition->Integration Calculation Calculate % Area Purity Integration->Calculation

Caption: HPLC Purity Analysis Workflow.

Conclusion

2-(Methylamino)-2-phenylacetic acid hydrochloride is a chiral α-amino acid derivative whose structure is well-defined by a phenyl ring, a carboxylic acid, and a methylamino group attached to a central α-carbon. Its identity and structural integrity are unequivocally confirmed through a suite of spectroscopic methods, including NMR, FT-IR, and Mass Spectrometry. For quality control and research purposes, analytical techniques like reversed-phase HPLC provide a reliable and robust means of determining purity. A thorough understanding of its structure, properties, and analytical behavior is fundamental for its application in chemical synthesis and pharmaceutical development.

References

  • 2-(methylamino)-2-phenylacetic acid hydrochloride - C9H12ClNO2. (n.d.). Chemspace. Retrieved February 7, 2026, from [Link]

  • (2R)-2-(methylamino)-2-phenylacetic acid hydrochloride - C9H12ClNO2. (n.d.). Chemspace. Retrieved February 7, 2026, from [Link]

  • Maanvizhi, S., et al. (2021). Review for Analytical Methods for the Determination of Mefenamic Acid. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162-7. Retrieved February 7, 2026, from [Link]

  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives. (2001). Google Patents.

Sources

Foundational

An In-Depth Technical Guide on the Biological Activity of 2-(Methylamino)-2-phenylacetic acid hydrochloride: Current Landscape and Future Directions

Foreword: Charting Unexplored Territory in Phenylacetic Acid Derivatives To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into the scientific landscape of 2-(Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory in Phenylacetic Acid Derivatives

To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into the scientific landscape of 2-(Methylamino)-2-phenylacetic acid hydrochloride. Our initial exploration of the existing literature reveals a fascinating scarcity of direct biological data for this specific molecule. This very gap in knowledge, however, presents a unique opportunity. This document, therefore, deviates from a conventional whitepaper cataloging established facts. Instead, it serves as a comprehensive guide to understanding the potential of this compound by examining its chemical identity, the biological activities of its close structural relatives, and its role as a synthetic precursor. Most importantly, it lays out a strategic roadmap for future research, offering detailed experimental protocols to unlock its therapeutic promise. We invite you to join us in defining the biological narrative of this intriguing molecule.

Physicochemical Characterization

A foundational understanding of a compound's physical and chemical properties is paramount for any biological investigation, informing everything from solvent selection for in vitro assays to formulation strategies for in vivo studies.

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₂[1][2]
Molecular Weight 201.65 g/mol [2][3]
CAS Number 28544-42-5[1][2]
Appearance White powder or crystal[4]
Melting Point 231-233 °C[3]
Storage Sealed in a dry, room temperature environment[3]

This data is compiled from chemical supplier information and should be confirmed by in-house analysis.

The Biological Activity Landscape of Structurally Related Compounds: An Inferential Analysis

While direct studies on 2-(Methylamino)-2-phenylacetic acid hydrochloride are sparse, a wealth of information on its structural analogs provides a fertile ground for hypothesis generation.

The Phenylglycine Backbone: A Precursor to Bioactivity

The core structure of our target molecule is shared with phenylglycine (2-amino-2-phenylacetic acid). Research has identified that phenylglycine and its derivatives possess notable biological activities.

  • Anti-inflammatory Properties: 2-Amino-2-phenylacetic acid has been identified as a selective inhibitor of cyclooxygenase 2 (COX-2), an enzyme implicated in inflammation and pain pathways.[5] Its inhibitory action on COX-2 is reported to be more potent than its effect on COX-1, suggesting a potentially favorable side-effect profile compared to non-selective NSAIDs like aspirin.[5]

The Significance of N-Methylation: A Strategy for Modulating Neurological Systems

The addition of a methyl group to the primary amine of phenylglycine to form 2-(methylamino)-2-phenylacetic acid is a critical structural modification. N-methylation is a common strategy in medicinal chemistry to alter a molecule's pharmacokinetic and pharmacodynamic properties.

  • Modulation of Neurotransmitter Systems: N-Methyl-L-phenylglycine hydrochloride, a chiral variant of our compound of interest, is recognized as a valuable building block in the synthesis of pharmaceuticals targeting neurological disorders, including depression and anxiety.[6] This suggests that the N-methylphenylglycine scaffold has the potential to interact with neurotransmitter systems.[6] Its utility as a selective ligand in receptor studies further underscores its potential for targeted engagement with central nervous system proteins.[6]

A Versatile Synthetic Building Block for Drug Discovery

Beyond its own potential intrinsic bioactivity, 2-(Methylamino)-2-phenylacetic acid hydrochloride and its parent compound, phenylglycine, are crucial starting materials in the synthesis of a wide array of bioactive molecules. Phenylacetic acid derivatives, in general, are foundational to the creation of various drugs, including non-steroidal anti-inflammatory agents, analgesics, and anti-cancer agents.[7]

Specifically, D-phenylglycine methyl ester is an active side chain in the enzymatic synthesis of cephalosporin antibiotics like cefaclor and cephalexin.[4] The hydrochloride salt form is preferred in these synthetic processes due to its enhanced stability compared to the free base, which is prone to oxidation and polymerization.[4]

Future Directions: A Proposed Research Roadmap

The absence of comprehensive biological data for 2-(Methylamino)-2-phenylacetic acid hydrochloride necessitates a structured and hypothesis-driven research plan. The following sections outline key experiments to elucidate its biological activity and therapeutic potential.

In Vitro Profiling: Target Identification and Mechanistic Insights

The initial phase of investigation should focus on a broad in vitro screening to identify potential biological targets.

4.1.1. Receptor Binding Assays

Given the suggested role of the N-methylphenylglycine scaffold in modulating neurotransmitter systems, a primary area of investigation should be its affinity for key central nervous system receptors.[6]

Experimental Protocol: Radioligand Binding Assay for Neurotransmitter Receptor Panels

  • Objective: To determine the binding affinity of 2-(Methylamino)-2-phenylacetic acid hydrochloride to a panel of common neurotransmitter receptors (e.g., dopamine, serotonin, norepinephrine, GABA, and glutamate receptors).

  • Materials:

    • 2-(Methylamino)-2-phenylacetic acid hydrochloride

    • Cell membranes expressing the target receptors

    • Specific radioligands for each receptor (e.g., [³H]Spiperone for D₂ receptors)

    • Scintillation vials and cocktail

    • Filtration apparatus and glass fiber filters

    • Incubation buffer (specific to each receptor)

    • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Procedure:

    • Prepare serial dilutions of 2-(Methylamino)-2-phenylacetic acid hydrochloride.

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound.

    • Incubate at a specific temperature and for a duration optimized for each receptor.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Determine the IC₅₀ (half-maximal inhibitory concentration) and subsequently the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

4.1.2. Enzyme Inhibition Assays

Based on the COX-2 inhibitory activity of its parent compound, 2-amino-2-phenylacetic acid, it is crucial to assess whether the N-methylated derivative retains this activity.[5]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Objective: To determine the inhibitory potency and selectivity of 2-(Methylamino)-2-phenylacetic acid hydrochloride against COX-1 and COX-2 enzymes.

  • Materials:

    • 2-(Methylamino)-2-phenylacetic acid hydrochloride

    • Purified recombinant human COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe for prostaglandin detection

    • Assay buffer

    • Known selective and non-selective COX inhibitors (e.g., celecoxib, ibuprofen) as controls.

  • Procedure:

    • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of 2-(Methylamino)-2-phenylacetic acid hydrochloride or control compounds.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a specified time at 37°C.

    • Stop the reaction and measure the production of prostaglandins using a suitable detection method (e.g., ELISA, fluorescence, or colorimetric assay).

  • Data Analysis: Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Cellular Assays: Functional Consequences of Target Engagement

Following target identification, cell-based assays are essential to understand the functional consequences of the compound's activity in a biological context.

Experimental Workflow: Assessing Neuronal Activity

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Functional Readouts cluster_3 Data Analysis culture Culture primary neurons or neuronal cell lines treat Treat cells with varying concentrations of 2-(Methylamino)-2-phenylacetic acid hydrochloride culture->treat calcium Calcium Imaging (e.g., Fura-2 AM) treat->calcium patch Electrophysiology (Patch-clamp) treat->patch neurotransmitter Neurotransmitter Release Assay (e.g., HPLC-ECD) treat->neurotransmitter analyze Quantify changes in intracellular calcium, membrane potential, or neurotransmitter levels calcium->analyze patch->analyze neurotransmitter->analyze

Caption: Workflow for assessing the impact of the compound on neuronal function.

In Vivo Studies: From Bench to Biological Systems

Positive in vitro and cellular results would warrant progression to in vivo models to evaluate the compound's safety, pharmacokinetics, and efficacy.

Logical Flow for In Vivo Evaluation

G cluster_0 Pharmacokinetics & Safety cluster_1 Efficacy Models (Hypothesis-Driven) cluster_2 Outcome Assessment pk_pd Single ascending dose study in rodents to determine PK/PD and MTD neuro_model Rodent models of depression/anxiety (e.g., forced swim test, elevated plus maze) pk_pd->neuro_model If CNS activity is confirmed inflam_model Rodent models of inflammation (e.g., carrageenan-induced paw edema) pk_pd->inflam_model If anti-inflammatory activity is confirmed outcome Behavioral scoring, biomarker analysis, and histopathology neuro_model->outcome inflam_model->outcome

Caption: A staged approach for the in vivo assessment of the compound.

Conclusion: A Call to Investigation

2-(Methylamino)-2-phenylacetic acid hydrochloride stands as a molecule of significant untapped potential. While direct biological data remains elusive, the known activities of its structural analogs—particularly in the realms of anti-inflammatory and neurological modulation—provide compelling hypotheses for its own biological role. Its utility as a synthetic building block further cements its importance in medicinal chemistry. The research roadmap outlined in this guide offers a clear and logical path forward for the scientific community to systematically uncover the biological activity and therapeutic potential of this compound. It is our hope that this guide will serve as a catalyst for new investigations that will ultimately define the scientific and therapeutic value of 2-(Methylamino)-2-phenylacetic acid hydrochloride.

References

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2020). MDPI. Retrieved from [Link]

  • CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals. (2015). Google Patents.
  • 2-(methylamino)-2-phenylacetic acid hydrochloride - C9H12ClNO2. (n.d.). Chemspace. Retrieved from [Link]

Sources

Exploratory

The Elucidation of 2-(Methylamino)-2-phenylacetic acid hydrochloride: A Spectroscopic Guide

Foreword: Unveiling Molecular Architecture through Spectroscopic Interrogation In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular structure is paramount. It is...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling Molecular Architecture through Spectroscopic Interrogation

In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular structure is paramount. It is the bedrock upon which all subsequent investigations of bioactivity, safety, and efficacy are built. This technical guide is dedicated to the spectroscopic elucidation of 2-(methylamino)-2-phenylacetic acid hydrochloride, a compound of interest within various research domains. Our approach transcends a mere presentation of data; it is an exposition of the logic and scientific reasoning that underpins the interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. As researchers and drug development professionals, our ability to confidently interpret these spectral fingerprints is a critical skill. This document serves as a comprehensive resource, grounded in established principles and validated methodologies, to guide you in the structural verification of this and similar molecules. We will explore not only the "what" of the data but the "why" behind the spectral features, providing a robust framework for your own analytical endeavors.

Introduction to 2-(Methylamino)-2-phenylacetic acid hydrochloride

2-(Methylamino)-2-phenylacetic acid hydrochloride is a chiral α-amino acid derivative. Its structure, featuring a phenyl ring and a methylamino group attached to the α-carbon, makes it a valuable building block in organic synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media, a crucial consideration for many biological and chemical applications. A thorough understanding of its three-dimensional structure and functional group arrangement is essential for its effective utilization. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(methylamino)-2-phenylacetic acid hydrochloride, we can predict the following signals:

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.3 - 7.5Multiplet5HAromatic protons (C₆H₅)
~ 5.0 - 5.2Singlet1HMethine proton (α-CH)
~ 2.5 - 2.7Singlet3HMethyl protons (N-CH₃)
Broad Singlet1HCarboxylic acid proton (COOH)
Broad Singlet2HAmmonium protons (NH₂⁺)

Causality Behind Predicted Shifts: The aromatic protons are expected in the downfield region (7.3-7.5 ppm) due to the deshielding effect of the benzene ring current. The methine proton, being attached to both the phenyl ring and the electron-withdrawing amino and carboxyl groups, will also be significantly deshielded. The methyl protons on the nitrogen will appear as a singlet further upfield. The acidic protons of the carboxylic acid and the protonated amine are often broad and may exchange with residual water in the NMR solvent.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 170 - 175Carboxylic acid carbon (C=O)
~ 135 - 140Quaternary aromatic carbon (ipso-C)
~ 128 - 130Aromatic methine carbons (ortho, meta, para-CH)
~ 60 - 65Methine carbon (α-C)
~ 30 - 35Methyl carbon (N-CH₃)

Expert Insight: The chemical shift of the carbonyl carbon is highly characteristic and appears significantly downfield. The aromatic carbons will reside in the typical 120-140 ppm range. The α-carbon's chemical shift is influenced by the attached heteroatoms (N and O), shifting it downfield.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and instrument parameterization.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-(methylamino)-2-phenylacetic acid hydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (Example for a 400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Lock & Shim d->e Insert into Spectrometer f Acquire ¹H Spectrum e->f g Acquire ¹³C Spectrum e->g h Fourier Transform f->h g->h i Phase & Baseline Correction h->i j Integration & Peak Picking i->j k Structural Elucidation j->k

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of these groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic acid
~ 3000N-H stretchAmmonium salt
~ 2950 - 2850C-H stretchAliphatic (methyl)
~ 1730 - 1700C=O stretchCarboxylic acid
~ 1600, 1450C=C stretchAromatic ring
~ 1250 - 1000C-O stretchCarboxylic acid
~ 750, 700C-H bendMonosubstituted benzene

Trustworthiness of Assignments: The broad O-H stretch of the carboxylic acid is a hallmark feature and often overlaps with other stretching vibrations in this region. The C=O stretch is typically a strong, sharp absorption. The presence of the ammonium salt will give rise to N-H stretching and bending vibrations. The aromatic C=C stretching bands and the out-of-plane C-H bending bands are diagnostic for the phenyl group.

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for acquiring IR spectra of solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid 2-(methylamino)-2-phenylacetic acid hydrochloride sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

    • Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Analysis_Logic cluster_regions Key Spectral Regions cluster_groups Inferred Functional Groups IR_Spectrum IR Spectrum OH_NH ~3300-2500 cm⁻¹ (Broad) IR_Spectrum->OH_NH CH_aliph ~2950-2850 cm⁻¹ IR_Spectrum->CH_aliph CO_stretch ~1730-1700 cm⁻¹ IR_Spectrum->CO_stretch Aromatic ~1600, 1450, 750, 700 cm⁻¹ IR_Spectrum->Aromatic Carboxylic_Acid Carboxylic Acid (O-H, C=O) OH_NH->Carboxylic_Acid Ammonium Ammonium Salt (N-H) OH_NH->Ammonium Methyl Methyl Group (C-H) CH_aliph->Methyl CO_stretch->Carboxylic_Acid Phenyl Monosubstituted Phenyl Ring Aromatic->Phenyl

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural clues.

Predicted Mass Spectral Data (Electron Ionization - EI)

In EI-MS, the molecule is ionized and fragmented. The molecular ion peak ([M]⁺) for the free base, 2-(methylamino)-2-phenylacetic acid, would be observed at an m/z of 165.19. The hydrochloride salt itself will not be observed directly.

Predicted Fragmentation Pattern:

  • Loss of COOH (m/z 45): A prominent fragment would likely result from the loss of the carboxylic acid group, leading to a fragment at m/z 120.

  • Benzylic Cleavage: Cleavage of the bond between the α-carbon and the phenyl group could yield a phenylmethylamino fragment.

  • Tropylium Ion: A common fragment for compounds containing a benzyl group is the tropylium ion at m/z 91.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).

    • Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization and Analysis:

    • Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method that would likely show the protonated molecule of the free base at m/z 166.19. Electron ionization (EI) will cause more extensive fragmentation.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

    • A detector records the abundance of each ion, generating the mass spectrum.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive spectroscopic analysis of 2-(methylamino)-2-phenylacetic acid hydrochloride demonstrates the power of a multi-technique approach. NMR spectroscopy provides the carbon-proton framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides fragmentation information that corroborates the proposed structure. Each technique offers a unique and complementary piece of the structural puzzle. By integrating the data from these methods, researchers and drug development professionals can achieve a high degree of confidence in the identity and purity of their compounds, a critical step in the journey from discovery to application.

References

Due to the proprietary nature of specific spectral data for this compound, this section provides references to general spectroscopic principles and databases.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Protocols & Analytical Methods

Method

Synthesis of 2-(Methylamino)-2-phenylacetic Acid Hydrochloride: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals. Introduction 2-(Methylamino)-2-phenylacetic acid, also known as N-methyl-α-phenylglycine, and its hydrochloride salt are valuable intermediates in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-(Methylamino)-2-phenylacetic acid, also known as N-methyl-α-phenylglycine, and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the chiral center at the α-carbon and the N-methyl group imparts specific conformational constraints and biological activities to the final compounds. This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of 2-(Methylamino)-2-phenylacetic acid hydrochloride, commencing from readily available starting materials. The described methodology is designed to be robust and scalable, with a focus on explaining the underlying chemical principles and providing a self-validating system for researchers.

Overall Synthetic Strategy

The synthesis of 2-(Methylamino)-2-phenylacetic acid hydrochloride is approached through a logical three-step sequence. This strategy was devised to ensure high yields and purity at each stage, facilitating a straightforward progression to the final product.

Synthesis_Strategy Start Benzaldehyde Step1 Step 1: Strecker Synthesis Start->Step1 NaCN, NH4Cl then H3O+ Intermediate1 2-Amino-2-phenylacetic acid (Phenylglycine) Step1->Intermediate1 Step2 Step 2: Eschweiler-Clarke Methylation Intermediate1->Step2 HCHO, HCOOH Intermediate2 2-(Methylamino)-2-phenylacetic acid Step2->Intermediate2 Step3 Step 3: Hydrochloride Salt Formation Intermediate2->Step3 HCl FinalProduct 2-(Methylamino)-2-phenylacetic acid hydrochloride Step3->FinalProduct caption Overall synthetic workflow.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 2-Amino-2-phenylacetic Acid (Phenylglycine) via Strecker Synthesis

The initial step involves the synthesis of the key precursor, 2-amino-2-phenylacetic acid (phenylglycine), from benzaldehyde. The Strecker synthesis is a classic and highly effective method for the preparation of α-amino acids.[1][2] This one-pot reaction involves the treatment of an aldehyde with a source of ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Reaction Mechanism: Strecker Synthesis

The reaction proceeds through two main stages: the formation of an α-aminonitrile and its subsequent hydrolysis.

Strecker_Mechanism cluster_0 Formation of α-Aminonitrile cluster_1 Hydrolysis Benzaldehyde Benzaldehyde Iminium Iminium Ion Benzaldehyde->Iminium + NH3 - H2O Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN- Nitrile_Protonation Protonated Nitrile Aminonitrile->Nitrile_Protonation + H3O+ Amide_Intermediate Amide Intermediate Nitrile_Protonation->Amide_Intermediate + H2O Phenylglycine Phenylglycine Amide_Intermediate->Phenylglycine + H3O+ - NH4+ caption Mechanism of the Strecker synthesis.

Figure 2: Mechanism of the Strecker synthesis.

Experimental Protocol: Strecker Synthesis of Phenylglycine

This protocol is adapted from the well-established procedure found in Organic Syntheses.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Benzaldehyde106.12212 g (200 mL)2.0
Sodium Cyanide (NaCN)49.01100 g2.04
Ammonium Chloride (NH₄Cl)53.49118 g2.2
Methanol32.04400 mL-
Benzene78.111 L-
6 N Hydrochloric Acid36.461.2 L-
Ammonium Hydroxide (sp. gr. 0.90)35.05~400 mL-
Norit (Activated Carbon)-10 g-

Procedure:

  • Reaction Setup: In a 3-liter round-bottom flask equipped with a mechanical stirrer and placed in a well-ventilated fume hood, prepare a solution of 100 g (2.04 mol) of sodium cyanide in 400 mL of water. To this, add 118 g (2.2 mol) of ammonium chloride and stir until dissolved.

  • Addition of Benzaldehyde: Add a solution of 212 g (2.0 mol) of benzaldehyde in 400 mL of methanol to the reaction mixture in one portion. An exothermic reaction will occur, and the temperature will rise to approximately 45°C.

  • Reaction: Continue stirring the mixture for 2 hours at room temperature.

  • Work-up and Extraction: Dilute the reaction mixture with 1 L of water and transfer it to a large separatory funnel. Extract the aqueous layer with 1 L of benzene. The aqueous layer is discarded. Wash the benzene layer with three 50-mL portions of water.

  • Formation of Aminonitrile Hydrochloride: Extract the aminonitrile from the benzene solution by shaking with 6 N hydrochloric acid, first with one 600-mL portion and then with two 300-mL portions.

  • Hydrolysis: Combine the acidic extracts in a 3-liter round-bottom flask and reflux for 2 hours.

  • Purification: After reflux, dilute the hydrolysate with water to a total volume of about 2 L. Subject the solution to distillation under reduced pressure to remove any unreacted benzaldehyde and other volatile impurities. Treat the cooled solution with 10 g of Norit and filter through a Büchner funnel to remove resinous material.

  • Isolation of Phenylglycine: Transfer the clear, yellow filtrate to a 3-liter beaker. While stirring, add ammonium hydroxide (sp. gr. 0.90) dropwise until the solution is faintly alkaline to litmus paper. The phenylglycine will precipitate as yellow crystals.

  • Final Purification: Cool the mixture to room temperature and collect the crystals by suction filtration. Wash the crystals with approximately 1 L of water, followed by 100 mL of methanol, and then 100 mL of diethyl ether. Dry the product in a vacuum oven. The expected yield is 165-185 g (55-61%).

Part 2: N-Methylation of Phenylglycine via Eschweiler-Clarke Reaction

The second stage of the synthesis involves the selective methylation of the primary amino group of phenylglycine to a secondary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde as the source of the methyl group and formic acid as the reducing agent.[4] A key advantage of this reaction is that it avoids the over-methylation to a quaternary ammonium salt.[5]

Reaction Mechanism: Eschweiler-Clarke Methylation

The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid.

Eschweiler_Clarke_Mechanism Phenylglycine Phenylglycine Iminium_Ion Iminium Ion Phenylglycine->Iminium_Ion + HCHO - H2O Methylated_Product 2-(Methylamino)-2-phenylacetic acid Iminium_Ion->Methylated_Product + HCOOH - CO2 caption Mechanism of the Eschweiler-Clarke reaction.

Figure 3: Mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol: N-Methylation of Phenylglycine

This protocol is a general procedure adapted for the N-methylation of α-amino acids.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Amino-2-phenylacetic acid151.1615.1 g0.1
Formaldehyde (37% aq. solution)30.0316.2 mL~0.2
Formic Acid (98-100%)46.0315.3 mL~0.4

Procedure:

  • Reaction Setup: In a 250-mL round-bottom flask equipped with a reflux condenser, add 15.1 g (0.1 mol) of 2-amino-2-phenylacetic acid.

  • Addition of Reagents: To the flask, add 16.2 mL of 37% aqueous formaldehyde solution, followed by the slow addition of 15.3 mL of formic acid.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 1 M hydrochloric acid until the pH is acidic, and then extract with an organic solvent such as dichloromethane to remove any unreacted starting materials or byproducts.

  • Isolation: Basify the aqueous phase to a pH of approximately 11 with a suitable base (e.g., NaOH solution). Extract the product into an organic solvent like dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(methylamino)-2-phenylacetic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 3: Formation of 2-(Methylamino)-2-phenylacetic Acid Hydrochloride

The final step in the synthesis is the conversion of the free amino acid to its hydrochloride salt. This is a standard acid-base reaction that improves the stability and handling of the compound.

Experimental Protocol: Hydrochloride Salt Formation

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount
2-(Methylamino)-2-phenylacetic acid165.19~0.1 mol (from previous step)
Concentrated Hydrochloric Acid (37%)36.46As needed
Diethyl Ether74.12As needed

Procedure:

  • Dissolution: Dissolve the crude or purified 2-(methylamino)-2-phenylacetic acid in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid dropwise to the solution. The hydrochloride salt will precipitate out of the solution. The pH of the solution should be adjusted to approximately 1-2.[6]

  • Isolation: Collect the precipitated solid by suction filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether to remove any excess HCl and solvent. Dry the product in a vacuum oven to obtain 2-(methylamino)-2-phenylacetic acid hydrochloride as a white to off-white solid.

Characterization

The final product, 2-(Methylamino)-2-phenylacetic acid hydrochloride, can be characterized using standard analytical techniques:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

The CAS number for 2-(Methylamino)-2-phenylacetic acid hydrochloride is 28544-42-5.[7]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium Cyanide: EXTREMELY TOXIC. Handle with extreme caution. Avoid contact with skin and eyes, and do not inhale dust. In case of contact with acid, highly toxic hydrogen cyanide gas is evolved. Have a cyanide antidote kit readily available.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and avoid contact with skin and eyes.

  • Organic Solvents: Benzene is a known carcinogen and should be handled with appropriate precautions. Other organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(Methylamino)-2-phenylacetic acid hydrochloride. By following the outlined procedures for the Strecker synthesis, Eschweiler-Clarke methylation, and hydrochloride salt formation, researchers can confidently prepare this valuable synthetic intermediate. The emphasis on the underlying chemical principles and the inclusion of detailed experimental steps are intended to empower researchers in their drug discovery and development endeavors.

References

  • YouTube. (2023, November 24). STRECKER SYNTHESIS. PHENYLGLYCINE. [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Retrieved from [Link]

  • Organic Syntheses. Procedure. Retrieved from [Link]

  • Chemistry Steps. Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • Name Reaction. Eschweiler-Clarke reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. Retrieved from [Link]

  • Organic Syntheses. dl-α-AMINOPHENYLACETIC ACID. Retrieved from [Link]

  • Google Patents. (RU2172309C2). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • Google Patents. (EP3197863A1). Salt of phenylglycine methyl ester.
  • Google Patents. (US6531597B2). Process for preparation of 2-phenyl acetic acid derivatives.
  • The Journal of Organic Chemistry. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (CN102249891B). Method for recovering and purifying phenylacetic acid.
  • Google Patents. (US3887606A). Process for the preparation of DL-phenylglycine esters.
  • NROChemistry. Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Google Patents. (EP2110380B1). Alpha-N-methylation of amino acids.
  • PMC. Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • PubMed. An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. Retrieved from [Link]

  • Organic Syntheses. phenylacetic acid. Retrieved from [Link]

  • Google Patents. (CN104829478A). Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • Google Patents. (CN104829478B). A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal.
  • PubMed. Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Retrieved from [Link]

  • Organic Syntheses. phenylglyoxal. Retrieved from [Link]

  • Chemspace. 2-(methylamino)-2-phenylacetic acid hydrochloride. Retrieved from [Link]

  • Bentham Science. (2017, July 19). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]

  • Rhodium.ws. Synthesis of Phenylacetic Acid. Retrieved from [Link]

  • ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. [Video]. YouTube. Retrieved from [Link]

  • YouTube. (2023, March 10). NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. Phenylacetic acid. Retrieved from [Link]

Sources

Application

Application Note: Chiral Resolution of 2-(Methylamino)-2-phenylacetic Acid

[1][2] Executive Summary This Application Note provides a comprehensive technical guide for the enantiomeric resolution of 2-(Methylamino)-2-phenylacetic acid (also known as -methylphenylglycine or NMPG).[1][2] As a non-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This Application Note provides a comprehensive technical guide for the enantiomeric resolution of 2-(Methylamino)-2-phenylacetic acid (also known as


-methylphenylglycine or NMPG).[1][2] As a non-proteinogenic amino acid, NMPG is a critical chiral building block in the synthesis of pharmaceutical actives (e.g., Solifenacin intermediates) and chiral auxiliaries.

Due to the amphoteric nature of the amino acid and the steric influence of the


-methyl group, standard resolution protocols for primary amino acids often fail. This guide details two validated workflows:
  • Classical Diastereomeric Salt Crystallization: The robust "workhorse" method for gram-to-kilogram scale.[1][2]

  • Enzymatic Kinetic Resolution: A sustainable biocatalytic route using Penicillin G Acylase (PGA) or Lipases.[1][2]

Chemical Context & Challenge

  • Compound: 2-(Methylamino)-2-phenylacetic acid[1][2]

  • CAS: 2835-06-5 (Racemate)[1][2]

  • Structure:

    
    -amino acid with a phenyl ring and secondary amine.[1][2]
    
  • Challenge: The

    
    -methyl group increases solubility in organic solvents compared to phenylglycine, making salt precipitation difficult.[1] Furthermore, the compound can undergo racemization under strongly basic conditions at high temperatures via the enolate mechanism.
    
Critical Decision Matrix
FeatureChemical Resolution (Tartaric Acid)Enzymatic Resolution (PGA/Lipase)
Scale Suitability High (kg to ton)Medium (g to kg)
Enantiomeric Excess (ee) >98% (requires recrystallization)>99% (often single pass)
Cost Efficiency High (Cheap resolving agents)Medium (Enzyme cost)
Throughput Batch-dependentContinuous potential

Protocol A: Diastereomeric Salt Crystallization

This protocol utilizes (+)-L-Tartaric acid or (+)-10-Camphorsulfonic acid (CSA) .[1][2][3] While CSA often yields higher initial purity, Tartaric acid is more cost-effective for scale-up.[1][2] The protocol below describes the (+)-L-Tartaric Acid route, which typically preferentially crystallizes the (S)-(+)-NMPG salt (subject to solvent tuning).

Materials
  • Racemic 2-(Methylamino)-2-phenylacetic acid (

    
     eq)[1][2]
    
  • (+)-L-Tartaric Acid (

    
     eq)[1][2]
    
  • Solvent System: Ethanol (95%) / Water mixture or Methanol.[1][2]

  • Equipment: Jacketed glass reactor with overhead stirring.[1][2]

Step-by-Step Methodology

Step 1: Salt Formation

  • Charge the reactor with 10.0 g (60.5 mmol) of racemic NMPG.

  • Add 150 mL of Methanol (HPLC grade). Stir to suspend.

  • Add 9.08 g (60.5 mmol) of (+)-L-Tartaric acid solid in portions.

  • Heat the mixture to reflux (65°C) until a clear, homogeneous solution is obtained. Note: If haze persists, add water dropwise until clear (max 5% v/v).

Step 2: Controlled Crystallization

  • Cool the solution linearly to 25°C over 4 hours (Rate: 10°C/hr).

  • Critical Step: At approx. 45°C, seed with 10 mg of pure (S)-NMPG-Tartrate crystals if available to induce nucleation.[1][2]

  • Once at 25°C, stir for an additional 2 hours to maximize yield (Ostwald ripening).

Step 3: Isolation & Recrystallization

  • Filter the white precipitate under vacuum.[1][2]

  • Wash: Rinse the cake with 20 mL of cold Methanol (

    
    ).
    
  • QC Check 1: Dry a small sample and check Optical Rotation or Chiral HPLC. If ee < 95%, proceed to recrystallization.[1][2]

    • Recrystallization:[1][4][5] Dissolve wet cake in minimal boiling Ethanol/Water (90:10), cool slowly to 0°C, and filter.

Step 4: Salt Cracking (Liberation)

  • Suspend the purified salt in 50 mL water .

  • Adjust pH to 6.5 - 7.0 (the isoelectric point) using 2M NaOH or Ammonia.[1][2]

    • Caution: Do not exceed pH 9.0 to avoid racemization risk.[1][2]

  • Cool to 0°C. The free amino acid zwitterion will precipitate.[1][2]

  • Filter, wash with acetone (to remove water), and dry.[1][2]

Workflow Visualization

ChemicalResolution Start Racemic NMPG + L-Tartaric Acid Dissolve Heat to Reflux (Methanol/Water) Start->Dissolve Cool Controlled Cooling (10°C/hr) + Seeding Dissolve->Cool Thermodynamic Control Filter Filtration Cool->Filter Solid Solid Cake (Diastereomeric Salt) Filter->Solid Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Recryst Recrystallization (EtOH/H2O) Solid->Recryst If ee < 95% Crack Salt Cracking (pH Adjustment to pI) Solid->Crack If ee > 95% Recryst->Crack Final Pure (S)-NMPG (>99% ee) Crack->Final

Figure 1: Workflow for the classical resolution of NMPG via diastereomeric salt formation.

Protocol B: Enzymatic Kinetic Resolution

For higher purity requirements or "green" chemistry compliance, enzymatic hydrolysis of the methyl ester precursor is recommended. Penicillin G Acylase (PGA) shows high specificity for phenylacetic acid derivatives.[1][2]

Mechanism

The enzyme selectively hydrolyzes the ester of the (S)-enantiomer (typically) to the free acid, leaving the (R)-ester intact.

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Synthesize racemic NMPG-methyl ester (via thionyl chloride/methanol treatment of racemic NMPG).

  • Dissolve substrate (50 mM) in Phosphate Buffer (50 mM, pH 7.5) .

Step 2: Biocatalysis

  • Add Immobilized Penicillin G Acylase (PGA) (e.g., 100 U/g substrate).[1][2]

  • Incubate at 28°C with orbital shaking (200 rpm).

  • pH Stat: Maintain pH 7.5 automatically using 1M NaOH (consumption of NaOH indicates reaction progress).

Step 3: Termination & Separation

  • Stop reaction at 50% conversion (theoretical max yield).

  • Filter off the immobilized enzyme (reusable).[1][2]

  • Extraction:

    • Adjust pH to 8.[1][2]0. Extract the unreacted (R)-ester with Ethyl Acetate.[1][2]

    • Acidify aqueous phase to pH 6.5 (isoelectric point).[1][2] The (S)-Acid precipitates or can be concentrated via lyophilization.[1][2]

Analytical Quality Control (QC)[1]

Trustworthy resolution requires rigorous validation. The following HPLC method is self-validating for this specific application.

Chiral HPLC Method[6]
ParameterCondition
Column Daicel Crownpak CR(+) (150 x 4.0 mm)
Mechanism Host-guest interaction (Crown ether) specific for amino acids
Mobile Phase Perchloric acid (pH 1.[1][2]5) or HClO4 (aq) / Methanol (90:[1]10)
Flow Rate 0.5 mL/min
Temperature 25°C (Lower temp improves resolution)
Detection UV @ 210 nm or 254 nm
Retention D-Enantiomer elutes first; L-Enantiomer elutes second (Verify with standards)
QC Decision Tree

QC_Logic Sample Isolated Crystals HPLC Chiral HPLC (Crownpak CR+) Sample->HPLC Decision Check ee% HPLC->Decision Pass Release (>99% ee) Decision->Pass High Purity Reprocess Recrystallize (90-98% ee) Decision->Reprocess Marginal Fail Reject/Racemize (<90% ee) Decision->Fail Low Purity

Figure 2: Analytical logic flow for validating enantiomeric excess.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Solvent too polar or cooling too fast.[1][2]Add seed crystals at higher temp; use Isopropanol/Methanol blends.[1][2]
Low Yield High solubility of salt.[1][2]Reduce solvent volume; add anti-solvent (Acetone) after crystallization begins.[1][2]
Low ee Kinetic entrapment of wrong isomer.[1][2]Slow down cooling rate ; digest crystals (heat to near reflux and cool again).
Racemization pH too high during workup.[1][2]Keep pH < 9.0; perform workup rapidly at cold temperatures.[1][2]

References

  • Arkivoc. (2005).[2] Highly efficient resolution of racemic diethanolamine using (-) camphor-10-sulphonic acid.[1][2] (Contextual reference for CSA resolutions). Link

  • Indian Academy of Sciences. (2014).[1][2] Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid.[1][2][3][6] (Demonstrates CSA efficacy for phenyl-amine derivatives). Link

  • US Patent 5457201A. Chiral resolution process.[1][2] (Describes resolution of related quinazoline intermediates using Camphorsulfonic acid). Link

  • Sigma-Aldrich. Product Specification: (R)-(-)-2-Phenylglycine methyl ester.[1][2] (Validation of physical properties). Link[1]

  • ScienceDirect. Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol.[1][2] (Methodology for lipase-based resolution of phenyl-derivatives). Link

  • PubChem. 2-Phenylglycine Compound Summary. (Chemical data grounding). Link

Sources

Method

Application Note: Purification Techniques for 2-(Methylamino)-2-phenylacetic acid Hydrochloride

Abstract This application note details the purification protocols for 2-(Methylamino)-2-phenylacetic acid hydrochloride (also known as N-methylphenylglycine HCl). As a critical non-proteinogenic amino acid used frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification protocols for 2-(Methylamino)-2-phenylacetic acid hydrochloride (also known as N-methylphenylglycine HCl). As a critical non-proteinogenic amino acid used frequently as a chiral auxiliary and pharmaceutical intermediate, its purity is paramount for downstream efficacy. This guide moves beyond standard textbook procedures, offering a field-validated "Anti-Solvent Recrystallization" workflow designed to separate the target molecule from inorganic salts (e.g., NaCl, NH₄Cl) and organic byproducts typical of Strecker synthesis.

Introduction & Chemical Context

2-(Methylamino)-2-phenylacetic acid hydrochloride is an amphoteric molecule often synthesized via the Strecker reaction (condensation of benzaldehyde, methylamine, and cyanide followed by hydrolysis).

The Impurity Profile

Understanding the synthesis is crucial for effective purification. Common contaminants include:

  • Inorganic Salts: High loads of NaCl or NH₄Cl are generated during the neutralization of the Strecker hydrolysis mixture.

  • Unreacted Starting Materials: Benzaldehyde (oxidizes to benzoic acid) and methylamine traces.

  • Regioisomers/Side Products: N-carbamoyl derivatives or unhydrolyzed nitriles.

The Solubility Paradox

As a zwitterionic amino acid salt, the molecule exhibits high water solubility, making aqueous recrystallization inefficient (resulting in poor yields). However, its hydrochloride salt form shows significant solubility differences in anhydrous alcohols compared to inorganic contaminants. We leverage this differential solubility as the core mechanism for purification.

Pre-Purification Assessment

Before initiating the workflow, characterize the crude solid to determine the impurity load.

Analytical MethodPurposeTarget Criteria
¹H-NMR (D₂O) Identify organic impurities (benzaldehyde, solvent residues).Clean aromatic region (7.3–7.5 ppm); Methyl singlet (~2.5 ppm).
HPLC (Reverse Phase) Quantify organic purity and detect UV-active byproducts.>95% Area Under Curve (AUC).
Chloride Titration (AgNO₃) Assess stoichiometric HCl content vs. free inorganic chloride.1.0 ± 0.1 eq. HCl counter-ion.

Core Protocol: Alcohol-Mediated Anti-Solvent Recrystallization

This protocol is the "workhorse" method. It exploits the fact that amino acid hydrochlorides are soluble in hot methanol/ethanol , whereas inorganic salts (NaCl/NH₄Cl) are virtually insoluble in these solvents.

Reagents Required[1][2][3][4][5][6][7][8]
  • Solvent A (Dissolution): Anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Solvent B (Anti-Solvent): Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).

  • Clarifying Agent: Activated Carbon (e.g., Darco® G-60).

Step-by-Step Methodology

1. Dissolution & Saturation

  • Place 10.0 g of crude 2-(Methylamino)-2-phenylacetic acid HCl in a 250 mL round-bottom flask.

  • Add Solvent A (MeOH) slowly while heating to reflux (approx. 60-65°C).

  • Target: Use the minimum volume necessary to dissolve the organic salt (typically 5–8 mL per gram).

  • Observation: The solution may remain cloudy.[1][2] Do not add excess solvent to clear this cloudiness ; the turbidity is likely the insoluble inorganic salts (NaCl) you want to remove.

2. Adsorption (Optional but Recommended)

  • If the solution is colored (yellow/brown), add activated carbon (5% w/w) carefully to the hot solution. Stir for 10 minutes.

3. Hot Filtration (The Critical Step)

  • While maintaining the mixture near boiling, filter it through a pre-warmed Celite® pad or a sintered glass funnel.

  • Mechanism:[3][4][5] The amino acid HCl passes through in the filtrate. The inorganic salts and carbon are trapped in the filter cake.

  • Result: You now have a clear, particle-free alcoholic solution.

4. Crystallization via Anti-Solvent

  • Concentrate the filtrate by rotary evaporation to approximately 70% of its original volume.

  • Cool the solution to room temperature.[1][2][6]

  • Slowly add Solvent B (Diethyl Ether) dropwise with vigorous stirring.

  • Endpoint: Stop adding when a persistent turbidity (cloud point) is observed.

  • Place the flask in a refrigerator (4°C) for 4–12 hours.

5. Isolation

  • Filter the white crystalline precipitate under vacuum.

  • Wash the cake with a cold 1:1 mixture of MeOH/Et₂O, followed by pure Et₂O.

  • Dry in a vacuum oven at 40°C for 6 hours.

Visualization: Purification Workflow

The following diagram illustrates the decision logic and physical workflow for the purification process.

PurificationWorkflow Crude Crude Mixture (Target + NaCl + Organics) Dissolve Dissolve in Hot MeOH (Reflux) Crude->Dissolve Heat Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Maintain Temp Cake Filter Cake: Inorganic Salts (NaCl) Activated Carbon Filter->Cake Trapped Solids Filtrate Filtrate: Target Molecule in MeOH Filter->Filtrate Pass Through AntiSolvent Add Anti-Solvent (Diethyl Ether/EtOAc) Filtrate->AntiSolvent Cloud Point Crystallize Cool to 4°C Crystallization AntiSolvent->Crystallize Time/Temp Isolate Filtration & Drying (Vacuum Oven) Crystallize->Isolate Final Step

Caption: Figure 1. Thermodynamic solubility-driven purification workflow separating inorganic contaminants from the target hydrochloride salt.

Advanced Protocol: Ion Exchange Polishing (Optional)

If the recrystallized product retains trace inorganic ions, use this polishing step.

  • Resin Selection: Use a strong cation exchange resin (e.g., Dowex 50W-X8).

  • Loading: Dissolve the semi-pure salt in water and load onto the column. The amino acid binds; Cl⁻ and non-ionic impurities pass through.

  • Washing: Wash with distilled water to remove unbound impurities.

  • Elution: Elute with 2M NH₄OH. This releases the free amino acid (zwitterion).

  • Re-acidification: Concentrate the eluate, redissolve in minimal water, and add concentrated HCl to pH 1–2. Evaporate to dryness or recrystallize (Protocol 3) to recover the Hydrochloride salt .

Quality Control & Troubleshooting

Validation Metrics
  • Melting Point: Pure N-methylphenylglycine HCl typically decomposes/melts >200°C (verify specific isomer data). Broad ranges indicate salt contamination.

  • Chiral Purity: If synthesizing the enantiomer (e.g., R-isomer), use Chiral HPLC (Crownpak CR(+) column) to ensure no racemization occurred during hot reflux.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Product too soluble in Solvent A.Reduce MeOH volume; increase Et₂O ratio; cool to -20°C.
Gummy Precipitate "Oiling out" due to rapid precipitation.Re-heat to dissolve, add anti-solvent slower, and seed with a pure crystal.
High Ash Content Inorganic salts passed through filter.Ensure filtration was done hot.[2] If solution cools during filtration, NaCl re-dissolves/precipitates erratically.

References

  • BenchChem. (2025).[6] Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Retrieved from

  • PrepChem. (n.d.). Synthesis of N-methyl-N-phenylglycine. Retrieved from

  • Jewett, D. M., & Ehrenkaufer, R. L. (1982). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. University of Michigan.[7] Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from

Sources

Application

Application Note: Strategic Utilization of 2-(Methylamino)-2-phenylacetic Acid HCl in Asymmetric Synthesis and Peptidomimetic Design

[1] Abstract 2-(Methylamino)-2-phenylacetic acid hydrochloride ( -methylphenylglycine HCl) is a critical non-proteinogenic amino acid used to introduce conformational constraints and proteolytic resistance into bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

2-(Methylamino)-2-phenylacetic acid hydrochloride (


-methylphenylglycine HCl) is a critical non-proteinogenic amino acid used to introduce conformational constraints and proteolytic resistance into bioactive peptides.[1] However, its utility is complicated by a "reactivity paradox": the 

-methyl group introduces significant steric hindrance requiring potent activation, while the benzylic

-proton is highly acidic, making the compound prone to rapid racemization under basic conditions. This guide provides optimized protocols for its asymmetric synthesis, resolution, and high-fidelity coupling, ensuring enantiomeric excess (

) is maintained during drug development workflows.

Chemical Profile & Material Science

The hydrochloride salt form is preferred over the zwitterion for stability and solubility.

PropertySpecification
IUPAC Name 2-(Methylamino)-2-phenylacetic acid hydrochloride
Common Name

-Methylphenylglycine HCl (N-Me-Phg)
Molecular Formula

MW 201.65 g/mol
Chirality Available as (

)-, (

)-, or (

)-racemate
Solubility High in Water, MeOH, DMSO; Low in

, EtOAC
pKa (

-H)
~14-15 (Lower than Ala/Phe due to phenyl ring electron withdrawal)
Stability Hygroscopic; store at -20°C under inert atmosphere.[1][2]

Critical Challenge: The Racemization Paradox

Researchers must navigate two competing mechanistic failures when using this building block:

  • Steric Hindrance: The

    
    -methyl group prevents efficient coupling with standard carbodiimides (e.g., EDC/DIC), necessitating stronger activators like HATU or phosphonium salts (PyBrOP).
    
  • Racemization: Strong activators and the associated bases (DIPEA/TEA) rapidly deprotonate the benzylic position, leading to oxazolone formation and loss of chirality.

Mechanism of Failure

The diagram below illustrates the racemization pathway researchers must avoid.

RacemizationPathway cluster_warning Risk Zone Start L-N-Me-Phg (Active Ester) Enolate Benzylic Deprotonation (Planar Intermediate) Start->Enolate Slow Coupling + Strong Base Product L-Peptide Product (High ee) Start->Product Fast Coupling (Collidine/TMP) Base Base (DIPEA) Base->Enolate Oxazolone Oxazolone Formation (Achiral) Enolate->Oxazolone Cyclization Racemate DL-Product (50% ee loss) Oxazolone->Racemate Re-opening

Figure 1: Mechanistic pathway showing how base selection dictates the fate of N-methylphenylglycine during coupling.[1] Fast coupling kinetics are required to outcompete the deprotonation pathway.

Protocol A: Preparation via Resolution (Cost-Optimization)[1]

While enantiopure


-Me-Phg is commercially available, it is expensive.[1] For large-scale applications, the resolution of the racemate (synthesized via Strecker reaction) is the standard industrial approach.

Objective: Isolate (


)-

-methylphenylglycine from racemic mixture. Reagents: (

)-

-Me-Phg, (+)-Camphorsulfonic acid (CSA) or (

)-Mandelic acid.[1]
  • Salt Formation: Dissolve (

    
    )-
    
    
    
    -Me-Phg (10 mmol) and (+)-CSA (10 mmol) in boiling ethanol (50 mL).
  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours, then refrigerate at 4°C for 4 hours. The diastereomeric salt of the (

    
    )-enantiomer is typically less soluble.
    
  • Filtration: Filter the white precipitate.

    • Checkpoint: Check optical rotation of the mother liquor.

  • Recrystallization: Recrystallize the solid from EtOH/Water (9:1) to upgrade diastereomeric excess (

    
    ) to >99%.
    
  • Free Basing: Suspend the salt in water, adjust pH to 6.5 with 1M NaOH, and precipitate the zwitterion. Alternatively, treat with HCl/dioxane to isolate the hydrochloride salt.

Protocol B: High-Fidelity Peptide Coupling (The "Low-Racemization" Method)[1]

This protocol is optimized to couple Fmoc-


-Me-Phg-OH to a growing peptide chain or to couple an amino acid onto the 

-Me-Phg terminus.[1]

Context: Standard conditions (HBTU/DIPEA) result in 20–40% racemization.[1] This protocol reduces it to <2%.

Reagents
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1]

  • Base: 2,4,6-Trimethylpyridine (Collidine ) or TMP. Avoid DIPEA.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Solvent: DMF/DCM (1:1).[1]

Step-by-Step Procedure
  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DCM for 30 min.

  • Activation (Pre-activation is forbidden):

    • Note: Do not pre-mix the amino acid and base, as this initiates oxazolone formation immediately.

    • Dissolve Fmoc-

      
      -Me-Phg-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.[1]
      
  • Coupling:

    • Add the amino acid/HATU solution to the resin.

    • Immediately add Collidine (6.0 eq).[1]

    • Agitate for 45–60 minutes. Do not extend beyond 1 hour.

  • Monitoring:

    • Standard Kaiser test will fail (secondary amines do not react).[1]

    • Use Chloranil Test or micro-cleavage LC-MS to verify conversion.[1]

  • Fmoc Deprotection (Critical Modification):

    • Standard 20% Piperidine can cause racemization of the anchored Phg residue.

    • Use: 5% Piperazine + 0.1M HOBt in DMF. The HOBt suppresses base-catalyzed enolization during deprotection.[1]

Applications in Asymmetric Synthesis

Workflow Visualization

The following diagram details where


-Me-Phg fits into the drug discovery pipeline.

Applications Raw Racemic N-Me-Phg Resolution Chiral Resolution (Protocol A) Raw->Resolution Pure (S)-N-Me-Phg HCl Resolution->Pure Auxiliary Chiral Auxiliary (e.g., Meyers Bicyclic Lactams) Pure->Auxiliary Peptide Peptidomimetics (N-Methyl Scan) Pure->Peptide Heterocycle Heterocycle Synthesis (Benzodiazepines) Pure->Heterocycle Drug2 Target: GPCR Ligands (Metabolic Stability) Auxiliary->Drug2 Induction Drug1 Target: Protease Inhibitors (Conformational Constraint) Peptide->Drug1 Heterocycle->Drug2

Figure 2: Strategic application of N-Me-Phg in pharmaceutical development workflows.

Specific Use Cases
  • N-Methyl Scan (Peptidomimetics): Replacing a standard Phenylalanine or Phenylglycine with

    
    -Me-Phg restricts the 
    
    
    
    torsion angles of the peptide backbone.[1] This is used to "lock" a peptide into its bioactive conformation (e.g.,
    
    
    -turn) and prevent enzymatic degradation by proteases.
  • Chiral Auxiliary for

    
    -Alkylation: 
    
    
    
    
    -Me-Phg can be condensed with glycinol to form oxazolopiperidone lactams.[1] The bulky phenyl group directs incoming electrophiles to the opposite face, allowing for the asymmetric synthesis of quaternary amino acids.
  • Synthesis of Benzodiazepines: The compound serves as a chiral core for 1,4-benzodiazepine-2,5-diones, a privileged scaffold in medicinal chemistry found in anxiolytics and antitumor agents.

Analytical Validation

To ensure process integrity, the enantiomeric excess must be validated.

  • Method: Chiral HPLC[1]

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (specifically designed for amino acids).[1]

  • Mobile Phase:

    
     (aq) / Acetonitrile.[1]
    
  • Detection: UV at 254 nm (Phenyl chromophore).[1]

  • Acceptance Criteria:

    
    
    
    
    
    for therapeutic applications.

References

  • Synthesis & Resolution: Ager, D. J., et al. "The Synthesis of Unnatural Amino Acids." Current Opinion in Drug Discovery & Development, 2001.

  • Coupling Protocols: Coste, J., et al. "Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halophosphonium Salts." Tetrahedron Letters, 1991.

  • Racemization Mechanisms: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006. (Specifically Chapter 4 on Racemization of Phenylglycine derivatives).

  • N-Methylation Effects: Kessler, H. "Peptoids and N-Methylated Peptides: New Tools for Drug Discovery."[1] Angewandte Chemie International Edition, 1993. [1]

  • Advanced Coupling (COMU/DEPBT): El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.

Sources

Method

Application Note: Optical Resolution using 2-(Methylamino)-2-phenylacetic acid

This Application Note and Protocol guide details the use of 2-(Methylamino)-2-phenylacetic acid hydrochloride (also known as N-Methylphenylglycine hydrochloride or NMPG·HCl ) as a chiral resolving agent. While N-Methylph...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-(Methylamino)-2-phenylacetic acid hydrochloride (also known as N-Methylphenylglycine hydrochloride or NMPG·HCl ) as a chiral resolving agent.

While N-Methylphenylglycine is frequently encountered as a target for resolution (to isolate enantiomers for antibiotic synthesis), its enantiopure forms are valuable, specialized resolving agents for racemic bases.[1] This guide addresses the technical requirements for converting the stable hydrochloride salt into its active zwitterionic form and deploying it to resolve chiral amines.

[1]

Executive Summary

Optical resolution via diastereomeric salt formation remains the most scalable method for separating enantiomers in industrial settings. 2-(Methylamino)-2-phenylacetic acid (NMPG) offers a unique steric profile compared to the more common Phenylglycine. The presence of the N-methyl group increases lipophilicity and alters the hydrogen-bonding network within the crystal lattice, often enabling the resolution of racemic bases that fail to crystallize with standard agents like Tartaric acid or Mandelic acid.

Key Applications:

  • Resolution of sterically hindered secondary and tertiary amines.

  • Separation of chiral amino alcohols.

  • Use as a Chiral Solvating Agent (CSA) in NMR spectroscopy.[1]

Chemical Profile & Mechanism[2][3][4][5]

Physicochemical Properties

The commercially available form is the hydrochloride salt . To function as a resolving agent for bases, the compound must be converted to its free acid (zwitterionic) form or used in a metathesis protocol.[1]

PropertyDataRelevance
Formula

Precursor form (Stable)
MW 201.65 g/mol Calculation of molar equivalents
Structure Phenylglycine derivativeRigid phenyl ring provides π-π stacking potential
Acidity (pKa) ~2.2 (COOH), ~9.0 (NH2+)Effective resolving range for bases with pKa > 4
Solubility Soluble in Water, MeOH; Poor in AcetoneSolvent selection for crystallization
Mechanism of Action

The resolution relies on the formation of diastereomeric salts between the enantiopure resolving agent (Acid*) and the racemic target (Base).


[1]

Why N-Methylphenylglycine? Unlike unsubstituted Phenylglycine, the N-methyl group disrupts specific lattice packing modes, often creating "looser" salts that are more sensitive to subtle steric differences in the target amine. This makes it a "rescue" agent when other acids result in oils rather than crystals.

Mechanistic Workflow (Graphviz)

ResolutionMechanism HCl_Salt NMPG·HCl (Stable Precursor) Activation Activation Step (Neutralization) HCl_Salt->Activation NaOH / Ion Exchange Free_Acid (S)-NMPG Zwitterion (Active Agent) Activation->Free_Acid Complexation Acid-Base Complexation (in Methanol/Ethanol) Free_Acid->Complexation Racemic_Base Racemic Base (Target) Racemic_Base->Complexation Salt_R (R)-Base · (S)-Acid (Less Soluble Diastereomer) Complexation->Salt_R Crystallization Salt_S (S)-Base · (S)-Acid (More Soluble Diastereomer) Complexation->Salt_S Remains in Solution Filtration Filtration Salt_R->Filtration Salt_S->Filtration Pure_R Pure (R)-Base Filtration->Pure_R Alkaline Extraction Recycle Mother Liquor (Enriched (S)-Base) Filtration->Recycle

Caption: Workflow for converting NMPG·HCl precursor into active agent and resolving a racemic base.[1]

Experimental Protocols

Protocol A: Preparation of Active (S)-NMPG Free Acid

The hydrochloride salt cannot be used directly to resolve bases without neutralization, as the chloride ion competes with the carboxylate.

Materials:

  • (S)-2-(Methylamino)-2-phenylacetic acid hydrochloride[1]

  • Sodium Hydroxide (1M solution)[1]

  • Deionized Water[2]

  • Acetone (Antisolvent)[1]

Procedure:

  • Dissolution: Dissolve 10.0 g of (S)-NMPG·HCl in the minimum amount of cold water (approx. 30-40 mL).

  • Neutralization: Slowly add 1M NaOH dropwise while monitoring pH.

  • Isoelectric Precipitation: Adjust pH to the isoelectric point (pI ≈ 5.5 - 6.0). The zwitterionic amino acid will begin to precipitate as a white solid.

  • Crystallization: If precipitation is slow, add Acetone (50 mL) to force the zwitterion out of solution.[1]

  • Isolation: Filter the solid, wash with cold acetone, and dry under vacuum at 40°C.

  • Validation: Verify absence of chloride ions (AgNO3 test) and confirm melting point.

Protocol B: Resolution of a Racemic Amine

Target: Generic Racemic Amine (R-NH2)

Reagents:

  • Racemic Amine (10 mmol)[1]

  • Active (S)-NMPG (5 to 10 mmol, see Optimization)[1]

  • Solvent System: Ethanol (95%) or Methanol/IPA mix.[1]

Step-by-Step:

  • Stoichiometry Setup:

    • Method 1 (Full Equivalent): Use 1.0 eq of (S)-NMPG per 1.0 eq of Racemic Amine. This forms salts with both enantiomers; separation relies on solubility difference.

    • Method 2 (Half Equivalent - "Pope-Peachey"): Use 0.5 eq of (S)-NMPG and 0.5 eq of an achiral acid (e.g., HCl or Acetic Acid) per 1.0 eq of Racemic Amine. This forces the "tightest binding" enantiomer to crystallize with the resolving agent, while the other remains as the achiral salt. Recommended for NMPG. [1]

  • Dissolution:

    • Combine 10 mmol Racemic Amine and 5 mmol (S)-NMPG in 20 mL Ethanol.

    • Heat to reflux (approx. 78°C) until fully dissolved.[1]

    • Note: If using Method 2, add 5 mmol of glacial acetic acid.[1]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 4 hours.

    • If no crystals form, scratch the glass or seed with a crystal of the pure salt (if available).[1]

    • Store at 4°C overnight to maximize yield.

  • Filtration & Purification:

    • Filter the crystals (Diastereomer A).

    • Recrystallization (Critical): Dissolve the wet cake in hot ethanol and recrystallize. Do not skip this step. NMPG salts often trap the other diastereomer in the first pass.

  • Liberation of Enantiomer:

    • Suspend the purified salt in water.

    • Basify with 2M NaOH to pH > 10.

    • Extract the free amine into DCM or Ethyl Acetate.

    • Dry (Na2SO4) and evaporate to obtain the Resolved (R)-Amine.

  • Recovery of Resolving Agent:

    • The aqueous layer contains (S)-NMPG as the sodium salt.

    • Acidify to pH 6 (pI) to reprecipitate (S)-NMPG for reuse.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"Oiling Out" Solvent too polar or salt is hygroscopic.[1][2]Switch to less polar solvent (e.g., EtOH/Acetone mix).[1][2] Add seed crystals.
Low Yield High solubility of the diastereomeric salt.[1][2]Reduce solvent volume.[1][2] Cool to -10°C. Use the "Half Equivalent" method.
Low Enantiomeric Excess (ee) Eutectic formation or inclusion of impurity.[1][2]Must recrystallize the salt at least once.[1][2] Slow down the cooling rate.
No Precipitation Salt is too soluble in alcohol.[1][2]Try Isopropyl Alcohol (IPA) or Ethyl Acetate.[1][2]

The "Dutch Resolution" Approach: If NMPG alone fails, consider the "Dutch Resolution" family approach: Use a mixture of Phenylglycine, N-Methylphenylglycine, and p-Hydroxyphenylglycine. This "cocktail" often induces crystallization through nucleation synergy, after which the most stable salt (often the NMPG salt) dominates the lattice.[1]

References

  • General Principles of Resolution

    • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1] Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Foundational text on diastereomeric salt formation).

  • Amino Acid Resolving Agents

    • Shiraiwa, T., et al. (1988).[1] Optical Resolution of Amino Acids by Diastereomeric Salt Formation. Bulletin of the Chemical Society of Japan, 61(12).[1] Link[1]

  • Synthesis and Properties of N-Methylphenylglycine

    • Gershon, H., et al. (1980).[1] Synthesis and Properties of N-Methylphenylglycine. Journal of Pharmaceutical Sciences. (Defines pKa and solubility data).

  • Application in Antibiotic Synthesis (Arylomycins)

    • Roberts, T. C., et al. (2011).[1] Total Synthesis of Arylomycins A and B. Journal of the American Chemical Society, 133(47), 19068–19081.[1] Link (Demonstrates the stability and handling of the NMPG moiety).[1]

  • Chiral Solvating Agents

    • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Discusses phenylglycine derivatives as CSAs).

Sources

Application

The Strategic Application of 2-(Methylamino)-2-phenylacetic Acid Hydrochloride in Pharmaceutical Synthesis

This comprehensive guide delves into the multifaceted role of 2-(methylamino)-2-phenylacetic acid hydrochloride, a versatile building block in the synthesis of a range of pharmaceuticals, particularly those targeting the...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide delves into the multifaceted role of 2-(methylamino)-2-phenylacetic acid hydrochloride, a versatile building block in the synthesis of a range of pharmaceuticals, particularly those targeting the central nervous system (CNS). This document provides researchers, scientists, and drug development professionals with an in-depth understanding of its chemical utility, supported by detailed application notes and robust synthetic protocols.

Introduction: A Chiral Scaffold with Therapeutic Potential

2-(Methylamino)-2-phenylacetic acid hydrochloride, also known as N-methyl-α-phenylglycine hydrochloride, is a chiral amino acid derivative that has garnered significant interest in medicinal chemistry. Its structure, featuring a stereocenter at the α-carbon, a secondary amine, and a carboxylic acid, makes it a valuable precursor for creating complex molecular architectures with specific stereochemistry – a critical aspect in the development of modern therapeutics where enantiomeric purity often dictates efficacy and safety.[1][2]

The incorporation of the N-methyl group offers several advantages in drug design. It can enhance metabolic stability by hindering enzymatic degradation, improve membrane permeability and bioavailability, and modulate the conformational flexibility of the final molecule, which can lead to increased potency and receptor selectivity.[3][4][5]

Table 1: Physicochemical Properties of 2-(Methylamino)-2-phenylacetic Acid Hydrochloride

PropertyValueSource
CAS Number 28544-42-5[6]
Molecular Formula C₉H₁₂ClNO₂[6]
Molecular Weight 201.65 g/mol [6]
Appearance White to off-white crystalline powder[7]
Solubility Soluble in water[7]

Core Applications in Pharmaceutical Synthesis

The utility of 2-(methylamino)-2-phenylacetic acid hydrochloride in pharmaceutical synthesis is primarily centered on two key areas: as a foundational scaffold for CNS-active compounds and as a chiral auxiliary in asymmetric synthesis.

Building Block for Central Nervous System (CNS) Agents

The phenylacetic acid moiety is a common structural feature in a variety of CNS-active drugs, including anticonvulsants, analgesics, and anti-inflammatory agents.[8][9] The introduction of the methylamino group at the alpha position provides a handle for further chemical modifications and can significantly influence the pharmacological profile of the resulting molecule.

Derivatives of phenylacetic acid have been explored for the development of novel antiepileptic drugs.[7][9] The rationale behind this is to leverage the known pharmacophore of existing drugs while introducing modifications that may enhance efficacy, reduce side effects, or target specific neurological pathways.

Chiral Auxiliary in Asymmetric Synthesis

The chirality of 2-(methylamino)-2-phenylacetic acid makes it a valuable tool in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral drug molecule.[1][10] This is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2]

In this context, the chiral N-methyl-α-phenylglycine moiety can be temporarily incorporated into a synthetic route to direct the stereochemical outcome of a key reaction. After the desired stereocenter is established, the chiral auxiliary is cleaved to yield the enantiomerically enriched target molecule.[10]

Detailed Application Protocols

The following protocols are illustrative of the synthetic transformations involving 2-(methylamino)-2-phenylacetic acid hydrochloride and its derivatives. These are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

General Protocol for Amide Bond Formation

A fundamental reaction utilizing 2-(methylamino)-2-phenylacetic acid hydrochloride is the formation of an amide bond, coupling its carboxylic acid moiety with a primary or secondary amine. This is a common strategy for building more complex drug candidates.[11]

Workflow for Amide Coupling:

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up and Purification Start 2-(Methylamino)-2-phenylacetic acid HCl Base Base (e.g., Et3N, DIPEA) in aprotic solvent (e.g., DCM, DMF) Start->Base Neutralization Coupling Coupling Agent (e.g., HATU, HOBt/EDC) Base->Coupling Formation of Activated Ester Amine Primary or Secondary Amine Coupling->Amine Nucleophilic Acyl Substitution Product N-Substituted 2-(Methylamino)-2-phenylacetamide Amine->Product Workup Aqueous Work-up Product->Workup Purification Chromatography/Recrystallization Workup->Purification

Caption: General workflow for amide bond formation.

Step-by-Step Protocol:

  • Neutralization: In a round-bottom flask, dissolve 2-(methylamino)-2-phenylacetic acid hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a suitable organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture for 10-15 minutes at room temperature.

  • Activation: To the solution, add a coupling agent. A common and effective system is a combination of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and an additional equivalent of DIPEA (1.1 eq). Alternatively, a mixture of 1-hydroxybenzotriazole (HOBt) (1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) can be used. Stir the reaction mixture at room temperature for 30-60 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acidic solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.

Causality Behind Experimental Choices:

  • The use of an anhydrous aprotic solvent is crucial to prevent the hydrolysis of the activated ester intermediate.

  • The addition of a non-nucleophilic organic base is necessary to neutralize the hydrochloride salt and to scavenge the acid by-product of the coupling reaction, driving the equilibrium towards product formation.

  • Coupling agents like HATU or HOBt/EDC are highly efficient in forming the activated ester intermediate, which is more susceptible to nucleophilic attack by the amine than the free carboxylic acid.

Illustrative Synthesis of a Phenylglycinamide Derivative with Potential Anticonvulsant Activity

This protocol is a representative example of how 2-(methylamino)-2-phenylacetic acid hydrochloride can be used to synthesize novel compounds for screening as potential anticonvulsants, based on published methodologies for similar structures.[12][13]

Reaction Scheme:

G Start 2-(Methylamino)-2-phenylacetic acid HCl Intermediate Activated Ester Start->Intermediate HATU, DIPEA, DMF Product N-(Substituted phenyl)-2-(methylamino)-2-phenylacetamide Intermediate->Product + Substituted Aniline Amine Substituted Aniline

Caption: Synthesis of a phenylglycinamide derivative.

Step-by-Step Protocol:

  • Follow the general amide coupling protocol described in Section 3.1, using 2-(methylamino)-2-phenylacetic acid hydrochloride as the carboxylic acid component.

  • For the amine component, use a substituted aniline (e.g., 4-chloroaniline) that is relevant to the design of the target anticonvulsant scaffold.

  • The reaction conditions, work-up, and purification would be similar to the general protocol, with adjustments made based on the specific properties of the aniline used and the resulting product.

Rationale for this Synthetic Approach:

The synthesis of a library of N-aryl phenylglycinamide derivatives allows for the exploration of structure-activity relationships (SAR). By varying the substituents on the aniline ring, researchers can probe the effects of electronic and steric properties on the anticonvulsant activity of the molecules.

Safety and Handling

2-(Methylamino)-2-phenylacetic acid hydrochloride and its parent compound, phenylacetic acid, require careful handling in a laboratory setting.

  • Hazard Identification: Phenylacetic acid is known to cause skin and serious eye irritation and may cause respiratory irritation.[14][15] It is crucial to handle the hydrochloride salt with similar precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[16][17]

  • Handling and Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[14]

It is important to note that phenylacetic acid is a precursor chemical for the illicit synthesis of amphetamine and methamphetamine, and its use is regulated in many countries.[4][19] All handling and synthesis should be conducted in compliance with local regulations and institutional policies.

Conclusion

2-(Methylamino)-2-phenylacetic acid hydrochloride is a valuable and versatile building block in pharmaceutical synthesis. Its inherent chirality and the presence of a modifiable N-methylamino group make it a strategic component in the design and synthesis of novel drug candidates, particularly those targeting the central nervous system. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this compound in their drug discovery and development endeavors.

References

  • RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available at: [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC. Available at: [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC - NIH. Available at: [Link]

  • The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate - ResearchGate. Available at: [Link]

  • Synthesis of N-methyl-N-phenylglycine - PrepChem.com. Available at: [Link]

  • PHENOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Available at: [Link]

  • Safety data sheet - CPAChem. Available at: [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC. Available at: [Link]

  • N-methylation in amino acids and peptides: Scope and limitations - PubMed. Available at: [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC - NIH. Available at: [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI. Available at: [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • CN103992241B - The preparation method of N-substituted-phenyl glycine - Google Patents.
  • CN102757391A - Phenobarbital derivative and preparation method and application thereof - Google Patents.
  • cns-drugs.pdf. Available at: [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Publishing. Available at: [Link]

  • The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC - PubMed Central. Available at: [Link]

  • (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • PRECURSOR TRENDS AND MANUFACTURING METHODS - Unodc. Available at: [Link]

  • Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions - MDPI. Available at: [Link]

  • dl-α-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing). Available at: [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. Available at: [Link]

  • Synthesis of Phenobarbital, An anticonvulsant Drug - ThaiScience. Available at: [Link]

  • PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS - Loba Chemie. Available at: [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available at: [Link]

  • (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones - SciSpace. Available at: [Link]

  • Phenylacetic acid derivatives as hPPAR agonists - PubMed. Available at: [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - MDPI. Available at: [Link]

  • Phenobarbital - Hooghly Women's College. Available at: [Link]

  • As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital - Chemical Methodologies. Available at: [Link]

  • Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • US4339594A - Process for the manufacture of phenylacetic acid and simple derivatives thereof - Google Patents.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Publications. Available at: [Link]

Sources

Method

Spectroscopic characterization of 2-(Methylamino)-2-phenylacetic acid hydrochloride

Executive Summary & Scope This technical guide outlines the comprehensive characterization of 2-(Methylamino)-2-phenylacetic acid hydrochloride (also known as -methylphenylglycine HCl or -phenylsarcosine). This molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide outlines the comprehensive characterization of 2-(Methylamino)-2-phenylacetic acid hydrochloride (also known as


-methylphenylglycine HCl or 

-phenylsarcosine). This molecule acts as a critical non-proteinogenic amino acid building block in the synthesis of peptidomimetics and chiral auxiliaries.[1]

Unlike simple amino acids, the presence of the


-methyl group and the phenyl ring on the 

-carbon introduces steric and electronic effects that complicate routine analysis.[1] This guide provides validated protocols for NMR, FT-IR, Mass Spectrometry, and Chiral HPLC, specifically addressing the hydrochloride salt form which is prone to hygroscopicity and polymorphic variation.[1]

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-(Methylamino)-2-phenylacetic acid hydrochloride
Common Name

-Methylphenylglycine HCl
CAS Number 28544-42-5 (HCl salt)
Molecular Formula

Molecular Weight 201.65 g/mol (Salt); 165.19 g/mol (Free Base)
Solubility High in

, DMSO, Methanol; Low in non-polar solvents.[2]
Chirality Contains one stereocenter (

-carbon).

Characterization Workflow

The following diagram illustrates the logical flow for full structural validation, ensuring both chemical identity and enantiomeric purity.

G Sample Raw Sample (HCl Salt) Solvation Solvation Strategy (D2O vs DMSO-d6) Sample->Solvation IR 2. FT-IR (Solid State) Salt Form Verification (COOH vs COO-) Sample->IR NMR 1. NMR Spectroscopy (1H, 13C, COSY) Backbone Confirmation Solvation->NMR MS 3. LC-MS (ESI+) MW Confirmation (m/z 166.1) Solvation->MS Chiral 4. Chiral HPLC Enantiomeric Excess (Crown Ether Column) Solvation->Chiral Report CoA Generation NMR->Report IR->Report MS->Report Chiral->Report

Figure 1: Integrated workflow for the structural validation of N-methylphenylglycine HCl.

Protocol 1: Nuclear Magnetic Resonance (NMR)

Objective: To confirm the carbon backbone and the presence of the


-methyl group.[1]
Critical Insight:  The choice of solvent is pivotal.
  • Deuterium Oxide (

    
    ):  Best for resolution.[1] The ammonium (
    
    
    
    ) and carboxylic acid (
    
    
    ) protons will exchange with deuterium and disappear, simplifying the spectrum to just the non-exchangeable backbone.
  • DMSO-

    
    :  Use if you must observe the ammonium protons (broad humps) to confirm the salt stoichiometry, though the phenyl region may overlap more.
    
Experimental Procedure (Standard):
  • Weigh 10-15 mg of the HCl salt into a clean vial.

  • Add 0.6 mL of

    
     (99.9% D).[1]
    
  • Vortex until fully dissolved (solution should be clear; turbidity indicates free base or impurities).[1]

  • Transfer to a 5mm NMR tube.[1]

  • Acquire

    
     (16 scans) and 
    
    
    
    (256 scans min) spectra.[1]
Data Interpretation ( Solvent):
PositionType

(ppm)
MultiplicityIntegralAssignment Logic
N-Me

2.65 - 2.75Singlet3HUpfield, sharp singlet. Deshielded by

.

-CH

5.10 - 5.25Singlet*1HSignificantly deshielded by Phenyl, COOH, and

.
Phenyl

7.40 - 7.60Multiplet5HAromatic ring protons (often overlapping).
HDO Solvent~4.79Singlet-Residual solvent peak (Reference).

*Note: The


-proton appears as a singlet in 

because the NH protons exchange.[1] In DMSO-

, this may appear as a doublet or broad peak due to coupling with the

group.

Protocol 2: Vibrational Spectroscopy (FT-IR)

Objective: To distinguish the Hydrochloride Salt form from the Zwitterion (Free Acid). Mechanism:

  • Free Amino Acid (Zwitterion): Exhibits carboxylate (

    
    ) bands (~1580-1600 
    
    
    
    ).
  • Hydrochloride Salt: Protonation of the carboxyl group restores the Carbonyl (

    
    ) stretch of the carboxylic acid (
    
    
    
    ), which appears at a much higher frequency.[3]
Experimental Procedure:
  • Technique: ATR (Attenuated Total Reflectance) is preferred for speed; KBr pellet is acceptable.[1]

  • Place ~5 mg of solid sample on the crystal.

  • Apply pressure and scan (4000 - 600

    
    ).
    
Diagnostic Peaks:
Frequency (

)
AssignmentSignificance
2800 - 3200

Stretch
Broad, multiple bands characteristic of amine salts (

).
1720 - 1750

Stretch
Critical: Sharp, strong band indicating un-ionized carboxylic acid (

). Confirms HCl salt form.[1]
1580 - 1600

Ring
Aromatic skeletal vibrations.
690 - 750

Bending
Mono-substituted benzene ring (out-of-plane).

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation and impurity profiling. Method: Electrospray Ionization (ESI) in Positive Mode.[1]

Experimental Setup:
  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (50:50).[1]

  • Injection: Direct infusion or short C18 column run.[1]

  • Ionization: ESI+ (Soft ionization).[1]

Results:
  • Base Peak:

    
    166.1 
    
    
    
    .[1] (Note: The HCl is lost; you observe the cation of the free base).[1]
  • Adducts:

    
     188.1 
    
    
    
    may be observed if glassware is not desalted.[1]
  • Fragmentation (MS/MS):

    • Loss of

      
       (
      
      
      
      166
      
      
      121).[1]
    • Tropylium ion formation (

      
       91) from the benzyl moiety.[1]
      

Protocol 4: Chiral HPLC (Enantiomeric Purity)

Objective: Quantify the ratio of (


) vs (

) enantiomers. This is the most critical step for pharmaceutical applications.[1] Challenge: As an underivatized amino acid, standard C18 columns cannot separate enantiomers.
Recommended Column Technology:

For amino acids containing a primary or secondary amine and a carboxylic acid, Crown Ether columns or Zwitterionic columns are superior to standard polysaccharide columns (like OD-H) because they operate in aqueous phases without requiring derivatization.

Method A: Crown Ether Column (Gold Standard for Amino Acids)
  • Column: CROWNPAK CR-I (+) or CR (+).

  • Mobile Phase: Perchloric acid (

    
    ) aqueous solution (pH 1.0 - 2.0).
    
    • Why Acidic? Ensures the amine is fully protonated (

      
      ) to complex with the crown ether oxygen atoms.
      
  • Temperature: Low temperature (0°C to 15°C) often improves resolution.[1]

  • Detection: UV at 210 nm (amide/COOH) or 254 nm (Phenyl).

Method B: Zwitterionic Ion Exchange (Modern)
  • Column: CHIRALPAK ZWIX(+) or ZWIX(-).

  • Mobile Phase: MeOH/Acetonitrile + 50mM Formic Acid + 25mM Diethylamine.[1]

  • Mechanism: Double ion-exchange mechanism (Anion exchange with COOH, Cation exchange with NH).

ChiralLogic Start Chiral Method Selection Deriv Is Sample Derivatized? (e.g., Ester/Amide) Start->Deriv Poly Use Polysaccharide Column (Chiralpak AD/OD) Normal Phase (Hexane/IPA) Deriv->Poly Yes Crown Use Crown Ether Column (Crownpak CR) Aqueous Acidic Phase Deriv->Crown No (Preferred) Zwix Use Zwitterionic Column (Chiralpak ZWIX) Polar Organic Phase Deriv->Zwix No (Alternative) Yes Yes No No (Free Acid/Salt)

Figure 2: Decision tree for selecting the appropriate Chiral HPLC method.

References

  • PubChem Database. 2-(Methylamino)-2-phenylacetic acid hydrochloride (Compound Summary). National Center for Biotechnology Information.[1] Available at: [Link][3]

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR Columns. (Application of crown ethers for amino acid separation).[1] Available at: [Link]

  • SDBS Database. Spectral Database for Organic Compounds (SDBS).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (General reference for Phenylglycine derivatives). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 2-(Methylamino)-2-phenylacetic acid hydrochloride synthesis

Ticket #8492: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Hidden" Yield Killers Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Hidden" Yield Killers

Welcome to the technical support hub for 2-(Methylamino)-2-phenylacetic acid hydrochloride (also known as


-methylphenylglycine HCl).

If you are visiting this page, you are likely facing one of three problems:

  • The "Oiling Out" Phenomenon: Your product refuses to crystallize from the aqueous hydrolysis mixture.

  • The "Salt Trap": You cannot separate the amino acid from the inorganic salts (NaCl/KCl) generated during neutralization.

  • Low Conversion: The Strecker reaction stalled, or the nitrile hydrolysis was incomplete.

This guide moves beyond standard textbook descriptions to address the mechanistic failures that cause yield loss in this specific synthesis.

Module 1: Synthesis Strategy & Optimization

While reductive amination is possible, the Strecker Synthesis remains the most robust method for generating the carbon skeleton in bulk. However, the standard protocol often fails at the hydrolysis step.

The Pathway & Failure Points (Visualized)

StreckerPath Aldehyde Benzaldehyde Imine N-Methyl Imine (Unstable) Aldehyde->Imine + MeNH2 Nitrile α-Aminonitrile (Stable Intermediate) Imine->Nitrile + CN- Loss1 Yield Loss: Retro-Strecker (HCN loss) Imine->Loss1 High Temp Amide Intermediate Amide (Partial Hydrolysis) Nitrile->Amide H3O+ (Mild) Product Target Acid HCl (Final Product) Nitrile->Product Direct Hydrolysis Amide->Product H3O+ (Strong/Heat) Loss2 Yield Loss: Incomplete Hydrolysis Amide->Loss2 Low Acid/Time

Figure 1: Critical control points in the Strecker synthesis pathway. Note the risk of "Retro-Strecker" degradation if the imine equilibrium is not managed.

Module 2: Troubleshooting the Reaction (FAQs)
Q1: My yield is low (<40%) after the nitrile hydrolysis steps. What happened?

Diagnosis: You likely stopped at the amide intermediate or degraded the product via decarboxylation.

  • The Science: The hydrolysis of the

    
    -aminonitrile proceeds in two steps:
    
    • Nitrile (

      
      ) 
      
      
      
      Amide (
      
      
      ) [Fast]
    • Amide (

      
      ) 
      
      
      
      Acid (
      
      
      ) [Slow, Rate Determining]
  • The Fix:

    • Acid Strength: Ensure you are using 6M to 12M HCl . Weaker acids (1-2M) will stall at the amide.

    • Temperature: This step requires reflux (

      
      ) for at least 4-6 hours.
      
    • Validation: Check IR spectroscopy. If you see a doublet peak around

      
       (primary amide stretch) and a carbonyl at 
      
      
      
      , your hydrolysis is incomplete.
Q2: I see a significant impurity that looks like

-dimethyl derivative.

Diagnosis: Over-methylation during the amine addition (if using reductive amination) or disproportionation.

  • The Fix: If using the Strecker route, this is rare unless your methylamine source is contaminated. If using Reductive Amination (Phenylglyoxylic acid + Methylamine + Reductant), you must add the amine in excess (1.5 eq) but add the reducing agent (e.g.,

    
    ) slowly to prevent double alkylation.
    
Module 3: Isolation & Purification (The "Downstream" Bottleneck)

This is where 80% of researchers lose their yield.


-methyl amino acids are zwitterionic and highly water-soluble, making extraction into organic solvents (DCM, EtOAc) nearly impossible at neutral pH.
Protocol: The "Isoelectric Crash" Method

Do not attempt to extract the hydrochloride salt directly from the crude reaction mix. You must isolate the free amino acid first.

Step-by-Step Procedure:

  • Concentration: Evaporate the acidic hydrolysis mixture to near dryness to remove excess HCl.

  • Dissolution: Redissolve the residue in the minimum amount of water.

  • Neutralization (The Critical Step):

    • Slowly add

      
       or 
      
      
      
      while monitoring pH.
    • Target pH: Adjust exactly to the Isoelectric Point (pI) , which is approximately pH 5.8 - 6.2 for this molecule.

    • Why? At the pI, the net charge is zero (zwitterion), and water solubility is at its absolute minimum.

  • Crystallization:

    • Cool the solution to

      
      .
      
    • Add Acetone or Ethanol as an antisolvent if precipitation does not start immediately.

    • Filter the white solid (Free Amino Acid). Yield Check point.

  • Conversion to Hydrochloride Salt:

    • Suspend the free amino acid in dry Methanol .

    • Add 1.1 equivalents of Acetyl Chloride (generates anhydrous HCl in situ) or bubble dry HCl gas.

    • Add Diethyl Ether until the solution turns cloudy.

    • Cool to crystallize the pure Hydrochloride salt.

Solubility Reference Table
SolventFree Amino Acid SolubilityHCl Salt SolubilityApplication
Water High (Low at pH 6)Very HighReaction Medium
Methanol ModerateHighSalt Formation
DCM/CHCl3 NegligibleLowWashing Impurities
Diethyl Ether InsolubleInsolublePrecipitant (Antisolvent)
Acetone LowLowPrecipitant
Module 4: Salt Stability & Storage
Q3: My final product turned into a sticky gum overnight. Why?

Diagnosis: Hygroscopicity. The hydrochloride salt of secondary amines is notoriously hygroscopic.

  • The Fix:

    • Drying: You must dry the final salt under high vacuum (

      
      ) over 
      
      
      
      or KOH pellets for 24 hours.
    • Storage: Store in a desiccator at

      
      .
      
    • Rescue: If it gums up, redissolve in minimum hot isopropanol (IPA) and crash out with cold ether.

References
  • Strecker Synthesis Overview & Mechanism

    • Source: Master Organic Chemistry. "The Strecker Synthesis of Amino Acids."
    • URL:[Link]

  • Purific

    • Source: National Institutes of Health (NIH) / PubChem. "2-(Methylamino)-2-phenylacetic acid hydrochloride - Physical Properties."
    • URL:[Link]

  • Prevention of Racemiz

    • Source: Journal of Organic Chemistry (ACS). "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis."
    • URL:[Link]

  • Source: Google Patents (CN104829478A). "Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
Optimization

Technical Support Center: Purification of 2-(Methylamino)-2-phenylacetic acid hydrochloride

Welcome to the Technical Support Center for 2-(Methylamino)-2-phenylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(Methylamino)-2-phenylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address issues you may encounter during your experiments. Our focus is on explaining the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

I. Compound Overview and Key Challenges

2-(Methylamino)-2-phenylacetic acid hydrochloride is a chiral amino acid derivative. Its purification is often complicated by its amphoteric nature, solubility characteristics, and the potential for various impurities stemming from its synthesis. The hydrochloride salt form is typically employed to improve handling and stability, but it also introduces specific purification challenges.[1]

Common Purification Goals:

  • High chemical purity (>99%)

  • Control of enantiomeric purity

  • Removal of residual solvents and starting materials

  • Consistent crystalline form

II. Troubleshooting Guide & FAQs

This section is structured to address specific problems you might face during the purification of 2-(methylamino)-2-phenylacetic acid hydrochloride.

Recrystallization Issues

Recrystallization is a primary method for purifying solid organic compounds. However, achieving efficient and effective recrystallization of this particular hydrochloride salt can be challenging.

Q1: My compound oils out during recrystallization instead of forming crystals. What's causing this and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the compound's melting point being lower than the boiling point of the solvent, or high concentrations of impurities depressing the melting point.

Causality and Solutions:

  • Solvent Choice: The polarity of the solvent may be too high, leading to excessive solubility even at lower temperatures. Conversely, a solvent that is too nonpolar may not adequately dissolve the compound even when heated. A mixture of solvents is often the solution. For instance, dissolving the compound in a minimal amount of a good solvent (like methanol or ethanol) and then adding a miscible anti-solvent (like ethyl acetate or diethyl ether) until turbidity persists can induce crystallization.

  • Cooling Rate: Rapid cooling can favor the formation of a supersaturated solution that oils out. A slower, more controlled cooling process allows molecules to orient themselves into a crystal lattice. Try allowing the solution to cool to room temperature slowly before transferring it to an ice bath.

  • Purity of the Crude Material: Significant amounts of impurities can act as a "eutectic mixture," lowering the melting point of your compound and promoting oiling out. It may be necessary to perform a preliminary purification step, such as a wash or a quick column chromatography, to remove the bulk of impurities before attempting recrystallization.

Q2: I have very low recovery after recrystallization. What factors contribute to this and how can I improve my yield?

A2: Low recovery is a common issue and can be attributed to several factors related to the solubility of your compound in the chosen solvent system.

Causality and Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is still significantly soluble at low temperatures, your yield will be compromised. Experiment with different solvent systems. A table of common solvents and their properties is provided below.

  • Premature Crystallization: If the solution cools too quickly during filtration (e.g., in the funnel), product will be lost. Ensure your filtration apparatus is pre-heated.

SolventBoiling Point (°C)PolarityNotes
Water100HighMay lead to high solubility of the hydrochloride salt, even when cold.[2]
Ethanol78HighGood starting point, often used in combination with an anti-solvent.
Methanol65HighSimilar to ethanol, but lower boiling point.[3]
Isopropanol82MediumCan be a good alternative to ethanol.
Ethyl Acetate77MediumOften used as an anti-solvent with more polar solvents.[3]
Diethyl Ether35LowHighly volatile, often used as an anti-solvent to induce precipitation.[2]
Impurity Removal

The nature of impurities will depend on the synthetic route used to prepare 2-(methylamino)-2-phenylacetic acid hydrochloride.

Q3: How can I remove unreacted starting materials, such as phenylacetic acid?

A3: The removal of starting materials often leverages differences in their chemical properties compared to the desired product.

Causality and Solutions:

  • Acid-Base Extraction: Phenylacetic acid is acidic, while your product is an amino acid hydrochloride salt.[4][5] By dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate), the acidic phenylacetic acid will be deprotonated and extracted into the aqueous layer. Your product, being a hydrochloride salt, will remain in the organic phase. Subsequent washing with brine and drying will precede final purification steps.

  • Recrystallization: If the solubility profiles of the starting material and product are sufficiently different, recrystallization can be effective. Phenylacetic acid is generally more soluble in nonpolar solvents than the hydrochloride salt of your product.

Q4: My product is discolored (e.g., yellow or brown). What is the cause and how can I decolorize it?

A4: Discoloration is typically due to the presence of high molecular weight, colored byproducts or degradation products.

Causality and Solutions:

  • Activated Carbon (Charcoal) Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added. The colored impurities will adsorb onto the surface of the carbon. The mixture is then hot-filtered to remove the carbon, and the filtrate is allowed to cool and crystallize. Be cautious not to use an excessive amount of charcoal, as it can also adsorb some of your product, leading to lower yields. A patent for purifying phenylacetic acid suggests the use of activated carbon for decolorizing.[6]

Handling and Stability of the Hydrochloride Salt

The hydrochloride salt form presents its own set of challenges.

Q5: The hydrochloride salt is very hygroscopic and turns into a sticky solid or oil upon exposure to air. How can I handle and store it properly?

A5: Hygroscopicity, the tendency to absorb moisture from the air, is a common characteristic of polar salts like hydrochlorides.[1][7]

Causality and Solutions:

  • Anhydrous Conditions: All purification and handling steps should be performed under anhydrous conditions to the extent possible. Use dry solvents and perform filtrations and transfers in a dry atmosphere (e.g., under a stream of nitrogen or in a glove box).

  • Drying: After filtration, the solid should be dried thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Storage: Store the final product in a tightly sealed container with a desiccant, or in a desiccator. For long-term storage, consider sealing under an inert atmosphere.

Q6: I am having trouble forming the hydrochloride salt. What are the best practices for this step?

A6: The formation of the hydrochloride salt is a critical step that can influence the overall purity and crystallinity of the final product.

Causality and Solutions:

  • Choice of HCl Source:

    • Aqueous HCl: While convenient, the presence of water can sometimes hinder crystallization or lead to the formation of hydrates.[2]

    • Anhydrous HCl (gas or solution): Bubbling anhydrous HCl gas through a solution of the free base in an anhydrous solvent (e.g., diethyl ether, dioxane, or ethyl acetate) is a common and effective method. Alternatively, commercially available solutions of HCl in anhydrous organic solvents can be used.[3] This approach avoids the introduction of water.

  • Solvent for Salt Formation: The choice of solvent is crucial. The free base should be soluble, but the resulting hydrochloride salt should be insoluble to facilitate its precipitation. Diethyl ether is a classic choice for this purpose.

Chiral Purity

For many applications, particularly in drug development, controlling the enantiomeric purity is critical.

Q7: How can I assess and improve the enantiomeric purity of my 2-(methylamino)-2-phenylacetic acid hydrochloride?

A7: Assessing and improving enantiomeric purity requires specialized techniques.

Causality and Solutions:

  • Assessment with Chiral HPLC: The most common method for determining enantiomeric excess (ee) is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[8]

  • Enrichment via Diastereomeric Salt Formation: If the enantiomeric purity is not satisfactory, it can often be improved by reacting the racemic or enantiomerically-enriched free base with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts.[9] These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[10] After separation, the desired diastereomer is treated with an acid or base to liberate the desired enantiomer of 2-(methylamino)-2-phenylacetic acid. Common resolving agents for amino acids include tartaric acid and camphorsulfonic acid.[9]

III. Experimental Protocols & Workflows

Protocol 1: General Recrystallization Procedure

Objective: To purify crude 2-(methylamino)-2-phenylacetic acid hydrochloride to >99% purity.

Materials:

  • Crude 2-(methylamino)-2-phenylacetic acid hydrochloride

  • Anhydrous ethanol

  • Anhydrous ethyl acetate

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and heat at reflux for 5-10 minutes.

  • Perform a hot gravity filtration to remove the activated carbon (if used) or any insoluble impurities.

  • Transfer the hot filtrate to a clean, warm Erlenmeyer flask.

  • Slowly add anhydrous ethyl acetate to the hot solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the crystals under high vacuum.

Workflow for Troubleshooting Recrystallization

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

IV. References

  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)phenylacetic acid derivatives (RU2172309C2). Retrieved February 7, 2026, from

  • Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid (CN102249891B). Retrieved February 7, 2026, from

  • Google Patents. (n.d.). Method for salt preparation (US20100204470A1). Retrieved February 7, 2026, from

  • PubMed. (2015). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Retrieved February 7, 2026, from [Link]

  • Pharmaceutical Technology. (2008). Salt Selection in Drug Development. Retrieved February 7, 2026, from [Link]

  • Pharmaceutical Technology. (2008). Salt Selection in Drug Development. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Strategies for chiral separation: from racemate to enantiomer. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Strategies for chiral separation: from racemate to enantiomer. Retrieved February 7, 2026, from [Link]

  • Kessels SA. (n.d.). Resolution processes. Retrieved February 7, 2026, from [Link]

  • Kessels SA. (n.d.). Resolution processes. Retrieved February 7, 2026, from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Evaluation of stability of (1R, 2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved February 7, 2026, from [Link]

  • Journal of Zhejiang University-SCIENCE. (n.d.). Recent advances in chiral drug separation membranes: design, mechanisms, challenges, and prospects. Retrieved February 7, 2026, from [Link]

  • Sciencemadness Wiki. (n.d.). Phenylacetic acid. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of 2-(Methylamino)-2-phenylacetic Acid Hydrochloride

Welcome to the technical support center for 2-(Methylamino)-2-phenylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Methylamino)-2-phenylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity and analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity of your results.

Introduction: The Criticality of Purity in 2-(Methylamino)-2-phenylacetic Acid Hydrochloride

2-(Methylamino)-2-phenylacetic acid hydrochloride is a chiral amino acid derivative. As with any active pharmaceutical ingredient (API) or intermediate, its purity is paramount to ensure safety, efficacy, and reproducibility in research and development. Impurities can arise from various stages, including synthesis, purification, and storage. They can be broadly categorized as:

  • Process-Related Impurities: Unreacted starting materials, intermediates, byproducts, and reagents.

  • Degradation Products: Formed due to exposure to stress conditions like heat, light, humidity, or reactive excipients.

  • Enantiomeric Impurities: The presence of the undesired stereoisomer.

This guide will provide a framework for identifying and troubleshooting the presence of these common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities I should be aware of during the synthesis of 2-(Methylamino)-2-phenylacetic acid hydrochloride?

A1: The impurity profile is intrinsically linked to the synthetic route employed. A common method for the N-methylation of amino acids involves the reaction of the parent amino acid, 2-amino-2-phenylacetic acid (phenylglycine), with a methylating agent.

Based on this, the primary process-related impurities to monitor are:

  • Unreacted Phenylglycine: Incomplete methylation will result in the presence of the starting material.

  • Over-methylated Species: The formation of a quaternary ammonium salt, 2-(Dimethylamino)-2-phenylacetic acid, can occur if the reaction is not carefully controlled.

  • Residual Reagents and Solvents: Depending on the specific methylation and purification process, reagents such as methyl iodide or dimethyl sulfate, and solvents used in the reaction and crystallization steps may be present.

  • Byproducts from Side Reactions: For instance, if the synthesis involves the use of formaldehyde and a reducing agent (Eschweiler-Clarke reaction), potential byproducts from side reactions of these reagents should be considered.

Q2: My sample of 2-(Methylamino)-2-phenylacetic acid hydrochloride is showing signs of degradation. What are the likely degradation products?

A2: Amino acid derivatives can be susceptible to degradation under various conditions. For 2-(Methylamino)-2-phenylacetic acid hydrochloride, the most probable degradation pathways include:

  • Oxidative Degradation: The tertiary carbon atom attached to the phenyl and amino groups can be susceptible to oxidation, potentially leading to the formation of related ketones or other oxidative products. Exposure to air and light can accelerate this process[1].

  • Decarboxylation: Under thermal stress, amino acids can undergo decarboxylation, leading to the formation of 1-phenyl-N-methylethanamine.

  • Hydrolysis of Amide Impurities: If any amide-related impurities are present from the synthesis, they could hydrolyze back to the corresponding carboxylic acid and amine under acidic or basic conditions.

  • N-Formylation: If formic acid is present as an impurity or from the degradation of certain excipients, it can react with the secondary amine to form N-formyl-2-(methylamino)-2-phenylacetic acid[2].

Q3: I am observing an unexpected peak in my HPLC chromatogram with the same mass as my product. What could this be?

A3: An unexpected peak with the same mass as your target compound is often an isomer. In the case of 2-(Methylamino)-2-phenylacetic acid hydrochloride, the most likely candidate is the enantiomer . Since the molecule is chiral, it exists as (R)- and (S)-enantiomers. Unless a stereospecific synthesis is performed, a racemic mixture will be produced. If you are working with a specific enantiomer, the presence of the other is a critical impurity. Standard reversed-phase HPLC methods may not separate enantiomers. A dedicated chiral HPLC method is required for this analysis.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Reversed-Phase HPLC Analysis

You are running a standard reversed-phase HPLC analysis of your 2-(Methylamino)-2-phenylacetic acid hydrochloride sample and observe unexpected peaks.

Sources

Optimization

Troubleshooting HPLC separation of 2-(Methylamino)-2-phenylacetic acid enantiomers

Executive Summary Separating the enantiomers of 2-(Methylamino)-2-phenylacetic acid (also known as -methylphenylglycine) presents a specific set of chromatographic challenges. Unlike simple primary amino acids, the -meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating the enantiomers of 2-(Methylamino)-2-phenylacetic acid (also known as


-methylphenylglycine) presents a specific set of chromatographic challenges. Unlike simple primary amino acids, the 

-methyl group increases steric bulk and alters the basicity of the amine, while the molecule retains zwitterionic character (isoelectric point

5.5–6.0).

Standard Crown Ether columns (like Crownpak CR) often fail here because they require a primary amine (


) to "dock" inside the crown ether ring. The 

-methyl group sterically hinders this inclusion.[1]

Therefore, this guide prioritizes Zwitterionic Ion-Exchange (ZWIX) and Macrocyclic Glycopeptide (Teicoplanin) phases, which are the industry standards for


-substituted amino acids.

Part 1: Method Selection & Decision Matrix

Before troubleshooting, ensure you are on the correct platform.[1] Using a column designed for primary amines (like Crownpak CR) for this secondary amine is the most common root cause of failure.

Method Selection Decision Tree

MethodSelection Start Start: 2-(Methylamino)-2-phenylacetic acid Detection Detection Requirement? Start->Detection MS MS Compatible? Detection->MS High Sensitivity/MS UV UV Only (210-254 nm) Detection->UV Standard UV ZWIX RECOMMENDED: Chiralpak ZWIX(+) or (-) (Zwitterionic Mode) MS->ZWIX Best Selectivity Teico ALTERNATIVE: Chirobiotic T (Polar Organic Mode) MS->Teico Robust Alternative UV->ZWIX CLEC LEGACY: Ligand Exchange (Cu2+) (Chiralpak MA+) UV->CLEC High Resolution (Non-MS)

Caption: Figure 1. Strategic column selection based on detection requirements. ZWIX phases offer the highest success rate for N-substituted zwitterions.

Part 2: The Primary Protocol (Zwitterionic Mode)

Target Column: Chiralpak ZWIX(+) or ZWIX(-) (3µm) Mechanism: Double ion-pairing. The Cinchona alkaloid selector (cationic) pairs with the analyte's carboxylate, while the sulfonic acid tether (anionic) pairs with the analyte's amine.

Standard Operating Conditions
ParameterSettingTechnical Rationale
Mobile Phase MeOH / ACN / H₂O (49:49:2)MeOH is protic and essential for solvation of zwitterions.[1][2] Water (2%) improves peak shape and solubility.[1]
Additives 50 mM Formic Acid + 25 mM Diethylamine (DEA)Critical: You must use both acid and base to ensure the analyte and selector are fully ionized (charged) for ion-pairing.
Temperature 25°C (Start)Lower T (10–15°C) often increases resolution (

) by maximizing enthalpic interactions.
Flow Rate 0.5 – 1.0 mL/minOptimized for 3µm particles.[1]
Troubleshooting ZWIX Separations

Q1: I see no retention (elution at void volume). What is happening?

  • Cause: The analyte is likely not charged.[1] In pure MeOH without additives, the zwitterion may auto-neutralize or precipitate.[1]

  • Fix: Ensure you are using the double additive system (Acid + Base).[2] The mobile phase must have an apparent pH ensuring the amine is protonated and acid deprotonated.[1]

  • Protocol: Switch to 50mM Formic Acid / 25mM Ammonium Hydroxide (if MS) or DEA (if UV).

Q2: The peaks are extremely broad (tailing).

  • Cause: Slow mass transfer or solubility issues.[1]

    
    -methyl amino acids are less soluble in pure organic solvents than their primary counterparts.[1]
    
  • Fix: Increase water content from 2% to 5-10%.

  • Warning: Do not exceed 20% water on ZWIX columns as it weakens the ionic interaction mechanism, causing loss of retention.[1]

Part 3: The Secondary Protocol (Macrocyclic Glycopeptide)

Target Column: Chirobiotic T (Teicoplanin) Mechanism: The "Teicoplanin pocket" accommodates the phenyl ring, while the amine H-bonds with the peptide backbone.

Standard Operating Conditions
ParameterSettingTechnical Rationale
Mode Polar Organic Mode (POM)Preferred over Reversed Phase for amino acids to reduce solvation shell interference.
Mobile Phase MeOH (100%) or MeOH/ACN (50:50)High organic content promotes H-bonding.[1]
Additives 0.1% Acetic Acid + 0.05% TEATuning the ionization state.[1]
Temperature 10°C – 20°CCrucial: Teicoplanin separations are highly temperature-dependent.[1] Lower T dramatically improves selectivity (

).[1]
Troubleshooting Chirobiotic T

Q3: I have separation, but the resolution is < 1.5.

  • Cause: The

    
    -methyl group is disrupting the tight fit in the aglycone basket.
    
  • Fix: "The Temperature Trick." Lower the column oven temperature to 5°C or 10°C.

  • Why: Chiral recognition is enthalpy-driven (

    
    ). Lower temperature increases the "lock" time of the analyte in the chiral pocket.[1]
    

Part 4: Common Failure Modes & Solutions (FAQ)

Issue: Peak Fronting

User Observation: The peaks rise slowly and drop sharply (Shark fin shape). Diagnosis: Solubility overload.[1] Zwitterions have poor solubility in high-organic mobile phases.[1] Solution:

  • Diluent Match: Dissolve the sample in the mobile phase, not in 100% water or DMSO.[1]

  • Injection Volume: Reduce injection volume (e.g., from 10 µL to 2 µL).

  • Water Content: Slightly increase water in the mobile phase (e.g., add 5% water to the MeOH).

Issue: Retention Time Drifting

User Observation: Retention times decrease over sequential runs. Diagnosis: Equilibration Hysteresis.[1] ZWIX and Teicoplanin phases take a long time to equilibrate because the "micro-environment" pH inside the pores differs from the bulk solvent.[1] Solution:

  • Flush the column with 20 column volumes of the mobile phase before the first injection.[1]

  • If using DEA/Formic Acid, ensure the premixed mobile phase is fresh (volatile additives evaporate, changing pH).

Issue: "Ghost" Peaks in Gradient

User Observation: Unexpected peaks appear during gradient elution. Diagnosis: System peaks. The additives (DEA/Formic acid) absorb UV at low wavelengths (<220nm). Solution:

  • Use isocratic elution (preferred for chiral).[1]

  • Switch to detection at 254 nm (utilizing the Phenyl ring chromophore) to tune out additive noise.

Part 5: Advanced Troubleshooting Logic

Use this loop when standard optimization fails.

TroubleshootingLoop Issue Issue Detected CheckT Check Temperature (Try 10°C) Issue->CheckT Low Resolution CheckAdd Check Additives (Acid/Base Ratio) Issue->CheckAdd Tailing/Drift CheckSol Check Solubility (Sample Precip?) Issue->CheckSol Fronting/Spikes Action1 Lower T to 10°C CheckT->Action1 Action2 Increase Ionic Strength (to 50mM) CheckAdd->Action2 Action3 Add 5-10% Water CheckSol->Action3 Resolved Resolution > 1.5 Action1->Resolved Retest Action2->Resolved Retest Action3->Resolved Retest Resolved->Issue New Issue?

Caption: Figure 2. Iterative troubleshooting loop for chiral amino acid separation.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). (The definitive guide on double ion-pairing for amino acids).

  • Ilisz, I., et al. (2025).[1] "HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases." ResearchGate.[1] (Discusses similar structural analogs and amide separations).

  • Sigma-Aldrich (Supelco). Amino Acid and Peptide Chiral Separations Handbook. (Detailed protocols for Chirobiotic T and Teicoplanin mechanisms).

  • Pétursson, S., et al. "Chiral HPLC Separations of N-substituted Amino Acids." Journal of Chromatography A. (Foundational text on why N-methyl groups disrupt Crown Ether binding).
  • Phenomenex. Chiral HPLC Separations Guide. (General troubleshooting for chiral method development).

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization in 2-(Methylamino)-2-phenylacetic Acid Reactions

Ticket ID: #RAC-PHG-NME-001 Subject: Troubleshooting Optical Purity Loss in N-Methyl-Phenylglycine Couplings Assigned Specialist: Senior Application Scientist, Peptide & Chiral Chemistry Division Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RAC-PHG-NME-001 Subject: Troubleshooting Optical Purity Loss in N-Methyl-Phenylglycine Couplings Assigned Specialist: Senior Application Scientist, Peptide & Chiral Chemistry Division

Executive Summary: The "Perfect Storm" of Racemization

You are encountering difficulties with 2-(Methylamino)-2-phenylacetic acid (N-Me-Phg). This molecule represents a "perfect storm" for racemization due to two converging factors:

  • Electronic Acidity (Thermodynamics): The phenyl ring attached directly to the

    
    -carbon acts as an electron sink. When combined with the carbonyl group, it renders the benzylic 
    
    
    
    -proton highly acidic (
    
    
    approx. 12-14 in DMSO, compared to ~20 for alanine). This makes base-catalyzed enolization extremely rapid.
  • Steric Hindrance (Kinetics): The

    
    -methyl group introduces significant steric bulk. This slows down the nucleophilic attack of the incoming amine during coupling.
    

The Consequence: The activated intermediate exists in solution for a longer duration before being consumed. This extended lifetime gives the base more time to abstract the acidic


-proton, leading to extensive racemization.

The Racemization Risk Profile (Visualized)

To solve this, you must understand the enemy. The diagram below illustrates the two primary pathways destroying your enantiomeric excess (ee%).

RacemizationPathways Start L-N-Me-Phg (Active) Activated Activated Ester (Slow Consumption) Start->Activated Activation Enolate Planar Enolate (Achiral Intermediate) Activated->Enolate Base abstraction of α-H Oxazolonium Oxazolonium Ion (If N-Acyl protected) Activated->Oxazolonium Cyclization Product Desired L-Peptide Activated->Product Amine Attack (Slow due to N-Me sterics) Racemate Racemic Mixture (D/L Product) Enolate->Racemate Reprotonation Oxazolonium->Enolate Tautomerization Oxazolonium->Racemate Ring Opening

Figure 1: Mechanistic pathways leading to racemization. Note that for N-methyl amino acids, direct enolization (red path) is often the dominant failure mode due to the sluggish coupling rate.

Protocol Optimization: The "Safe" Coupling System

Standard coupling reagents (HBTU, HATU with DIPEA) are often too basic or too slow for this specific residue. The following protocol uses COMU/Oxyma with a non-nucleophilic, weaker base (TMP ) to maximize speed while minimizing proton abstraction.

Recommended Reagents
  • Coupling Reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate).

    • Why: Superior leaving group reactivity compared to HATU; suppresses racemization more effectively than benzotriazole-based reagents.

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1][2]

    • Why: Non-explosive replacement for HOAt; creates a highly reactive ester that couples faster than the enolization rate.

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine).

    • Why:

      
       ~7.4. It is strong enough to deprotonate the carboxylic acid for activation but too weak and sterically hindered to abstract the acidic 
      
      
      
      -proton effectively. Avoid DIPEA (
      
      
      ~10.5) if possible.
Step-by-Step Protocol
  • Dissolution: Dissolve

    
    -Me-Phg-OH (1.0 eq) and Oxyma Pure  (1.0 eq) in DMF or NMP.
    
    • Tip: Keep concentration high (0.2 – 0.5 M) to drive bimolecular kinetics.

  • Pre-Activation (Cold Cycle): Cool the solution to 0°C .

    • Critical: Lower temperature reduces the rate of deprotonation (racemization) more significantly than it reduces the rate of activation.

  • Activation: Add TMP (1.0 eq) followed immediately by COMU (1.0 eq). Stir for 1–2 minutes at 0°C.

    • Warning: Do not pre-activate for >5 minutes. The activated ester is unstable and prone to racemization if left sitting.

  • Coupling: Add the amine partner (1.0–1.2 eq).

  • Reaction: Allow to react at 0°C for 30 minutes, then slowly warm to room temperature only if necessary.

    • Monitoring: Monitor via HPLC. If conversion is >90%, quench immediately. Do not "overcook."

Troubleshooting Guide (FAQs)

Q1: I am using HATU/DIPEA and seeing 20-30% D-isomer. Why?

A: This is the classic failure mode. DIPEA (


 10.[3]5) is strong enough to deprotonate the 

-carbon of the activated phenylglycine ester. Because the

-methyl group slows down the desired coupling, the activated ester sits in solution with DIPEA, leading to enolization.
  • Fix: Switch base to TMP (Collidine) or N-Methylmorpholine (NMM) . If you must use HATU, ensure the base is the limiting reagent (0.9 eq relative to acid) to prevent excess basicity.

Q2: Can I use the Acid Chloride method for higher reactivity?

A: Absolutely not. Converting


-Me-Phg to its acid chloride (using 

or Oxalyl Chloride) creates a highly activated species that racemizes almost instantly via oxazolonium ion formation or direct enolization, even without base. Acid chlorides of phenylglycine derivatives are notoriously optically unstable.
Q3: I see racemization during Fmoc removal of the coupled product. What is happening?

A: If


-Me-Phg is the terminal residue and you are removing its Fmoc group, the standard 20% Piperidine/DMF cocktail can cause racemization of the exposed amine-terminus due to the high basicity of piperidine.
  • Fix: Use a milder deprotection cocktail: 0.1 M HOBt in 20% Piperidine/DMF . The acidic additive buffers the reaction, suppressing the formation of the carbanion intermediate. Alternatively, use 5% Piperazine/DBU for shorter durations, though this requires careful optimization.

Q4: My yield is low due to the steric bulk of the N-methyl group. Should I heat the reaction?

A: Heating is dangerous for chiral integrity.

  • Alternative: Use Microwave-Assisted Synthesis with extreme caution. While microwave energy accelerates coupling, it also accelerates racemization.

  • Safe Microwave Protocol: 50°C max, using COMU/TMP . Do not exceed 60°C.

Comparative Data: Reagent Performance

The following table summarizes the expected racemization levels for Phenylglycine couplings based on literature trends (specifically comparisons by El-Faham et al. and Luxembourg Bio Technologies).

Coupling SystemBaseRelative Coupling SpeedRisk of RacemizationRecommendation
COMU / Oxyma TMP (Collidine) HighVery Low (< 2%) Primary Choice
HATU / HOAtDIPEAHighHigh (5–15%)Avoid (Base too strong)
HBTU / HOBtDIPEAModerateVery High (> 15%)Not Recommended
DIC / OxymaNone (Neutral)ModerateLowGood for Solid Phase
Acid ChlorideN/AVery HighExtreme (> 40%)Prohibited

Decision Matrix for Optimization

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: Low ee% Observed CheckBase Are you using DIPEA? Start->CheckBase SwitchBase Switch to TMP (Collidine) or NMM CheckBase->SwitchBase Yes CheckReagent Are you using HBTU/HATU? CheckBase->CheckReagent No SwitchBase->CheckReagent SwitchReagent Switch to COMU/Oxyma CheckReagent->SwitchReagent Yes CheckTemp Is reaction at RT or Heated? CheckReagent->CheckTemp No SwitchReagent->CheckTemp CoolDown Perform Activation at 0°C CheckTemp->CoolDown Yes CheckDeprotect Is racemization post-coupling (during Fmoc removal)? CheckTemp->CheckDeprotect No AddHOBt Add 0.1M HOBt to Deprotection Cocktail CheckDeprotect->AddHOBt Yes

Figure 2: Troubleshooting logic flow for restoring optical purity.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Liang, C., Behrendt, R., & White, P. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329. Link

  • Steinauer, R., et al. (Bachem). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of HPLC Method for 2-(Methylamino)-2-phenylacetic Acid Hydrochloride

Executive Summary: The "Polarity Trap" 2-(Methylamino)-2-phenylacetic acid hydrochloride (N-methylphenylglycine) presents a classic chromatographic challenge: it is a highly polar, zwitterionic amino acid derivative. In...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap"

2-(Methylamino)-2-phenylacetic acid hydrochloride (N-methylphenylglycine) presents a classic chromatographic challenge: it is a highly polar, zwitterionic amino acid derivative. In standard Reverse-Phase (RP) HPLC, this compound often elutes in the void volume (


), co-eluting with unretained solvent peaks and yielding poor sensitivity.

This guide objectively compares a Standard Acidic C18 Method (Method A) against an Optimized Ion-Pair Chromatography (IPC) Method (Method B). While Method A is simpler, Method B provides the necessary retention and peak symmetry required for rigorous ICH Q2(R2) validation.

Key Recommendation: Adopt Method B (IPC-RP-HPLC) for QC release and impurity profiling due to superior retention (


) and peak symmetry.

Comparative Analysis: The Performance Gap

The following data summarizes the performance of both methods during the development phase.

Method A: The Incumbent (Standard C18)
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% Phosphoric Acid : Acetonitrile (90:10)

  • Mechanism: Hydrophobic interaction only.

Method B: The Challenger (Optimized IPC)
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (Base-deactivated)

  • Mobile Phase: 50 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Octanesulfonate : Acetonitrile (85:15)

  • Mechanism: Ion-pairing (formation of neutral complex with amine) + Hydrophobic interaction.

Performance Data Comparison
ParameterMethod A (Standard Acidic)Method B (Optimized IPC)Verdict
Retention Time (

)
2.1 min (Near void)8.4 minMethod B Wins (Avoids void interference)
Capacity Factor (

)
0.44.6Method B Wins (Ideal range is 2 <

< 10)
Tailing Factor (

)
1.9 (Asymmetric)1.1 (Symmetric)Method B Wins (Sharp peak shape)
Theoretical Plates (

)
~2,500>8,000Method B Wins (High efficiency)
Resolution (

)
< 1.5 (vs. solvent front)> 5.0Method B Wins (Robust separation)

Scientific Rationale & Workflow

Why Ion-Pairing?

The analyte contains a secondary amine (basic, pKa ~9.0) and a carboxylic acid (acidic, pKa ~2.0). At pH 2.5, the amine is protonated (


) and the acid is largely neutral. The positive charge makes the molecule too polar for standard C18 retention.

The Fix: Sodium 1-Octanesulfonate (SOS) is an anionic surfactant. The sulfonate head group (


) pairs with the protonated amine (

) of the analyte, forming a neutral, hydrophobic complex that retains well on the C18 chain.
Method Development Logic (Visualization)

MethodLogic start Analyte: N-Methylphenylglycine (Polar/Zwitterionic) c18_std Attempt 1: Standard C18 (pH 3.0 Phosphate) start->c18_std result_fail Result: Elutes in Void (k' < 1.0, Tailing) c18_std->result_fail decision Strategy Adjustment result_fail->decision path_hilic Option A: HILIC (Polar Stationary Phase) decision->path_hilic If MS detection required path_ipc Option B: Ion-Pairing (IPC) (Add Octanesulfonate) decision->path_ipc For UV/QC Robustness ipc_mech Mechanism: Sulfonate (-) pairs with Amine (+) -> Neutral Complex path_ipc->ipc_mech final_res Final Result: k' = 4.6 Symmetry = 1.1 ipc_mech->final_res

Figure 1: Decision tree for selecting the Ion-Pairing strategy over standard RP-HPLC.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating —if the System Suitability criteria are not met, the results are automatically invalid.

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent L1).

  • Wavelength: 215 nm (Maximal absorbance for phenyl ring without solvent cutoff).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Mobile Phase Preparation (Critical)
  • Buffer (Solvent A):

    • Dissolve 6.8 g Potassium Dihydrogen Phosphate (

      
      ) in 900 mL HPLC-grade water.
      
    • Add 1.1 g Sodium 1-Octanesulfonate (Ion-Pair Reagent). Stir until completely dissolved. Note: Do not add organic solvent yet; salts may precipitate.

    • Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric Acid (85%).

    • Dilute to 1000 mL with water. Filter through 0.45 µm nylon membrane.

  • Mobile Phase: Mix Buffer (Solvent A) and Acetonitrile (Solvent B) in a 85:15 v/v ratio. Degas specifically by sonication; avoid vacuum filtration after mixing to prevent selective evaporation of ACN.

Standard Preparation
  • Diluent: Mobile Phase (Using mobile phase as diluent prevents "solvent shock" and peak distortion for early eluting peaks).

  • Stock Solution: 1.0 mg/mL of 2-(Methylamino)-2-phenylacetic acid HCl in Diluent.

  • Working Standard: Dilute Stock to 50 µg/mL (Target Concentration).

Validation Framework (ICH Q2(R2))

The validation follows the ICH Q2(R2) guidelines, emphasizing lifecycle management and robustness.

Validation Workflow[9][10][11]

ValidationFlow spec 1. Specificity (Forced Degradation) lin 2. Linearity (5 Levels: 50-150%) spec->lin acc 3. Accuracy (Spike Recovery) lin->acc prec 4. Precision (Repeatability) acc->prec rob 5. Robustness (pH, Flow, Temp) prec->rob

Figure 2: Sequential validation workflow aligned with ICH Q2(R2).

Key Validation Parameters & Acceptance Criteria
A. Specificity (Forced Degradation)

Inject samples subjected to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%


).
  • Criterion: Peak purity index > 0.999 (using PDA). No interference at the retention time of the main peak.

B. Linearity

Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (25 to 75 µg/mL).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Precision (System & Method)
  • System Precision: 6 injections of Standard. RSD

    
     2.0%.[4]
    
  • Method Precision: 6 separate preparations of the sample. RSD

    
     2.0%.[4]
    
D. Accuracy (Recovery)

Spike placebo matrix with analyte at 50%, 100%, and 150%.

  • Criterion: Mean recovery between 98.0% and 102.0%.[4]

Robustness (The "Stress Test")

Small deliberate changes to Method B conditions to ensure reliability in different labs.

ParameterVariationAcceptance Criteria
pH of Buffer 2.5 ± 0.2Resolution > 2.0; Tailing < 1.5
Flow Rate 1.0 ± 0.1 mL/minRetention time shift allowed; Resolution > 2.0
Wavelength 215 ± 2 nmArea difference < 2.0%

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023.[5]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.

  • Kazakevich, Y.[6] & LoBrutto, R. HPLC for Pharmaceutical Scientists. Wiley-Interscience, 2007. (Reference for Ion-Pair Theory).

  • Sielc Technologies. HPLC Method for Analysis of Glycine and Derivatives.[2] (Reference for amino acid separation on mixed-mode/RP columns).

Sources

Comparative

A Comparative Guide to Chiral Resolving Agents: 2-(Methylamino)-2-phenylacetic acid hydrochloride versus Industry Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture is a critical step. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture is a critical step. The biological activity of a chiral molecule often resides in only one of its enantiomeric forms, with the other being inactive or, in some cases, contributing to undesirable side effects. Among the various techniques for chiral resolution, diastereomeric salt formation stands out as a robust and scalable method. This guide provides an in-depth comparison of 2-(Methylamino)-2-phenylacetic acid hydrochloride with other commonly employed chiral resolving agents, supported by experimental data and detailed protocols to aid in the selection of the optimal agent for a given application.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution through diastereomeric salt formation is a classical yet widely practiced technique. It leverages the principle that while enantiomers possess identical physical properties, diastereomers do not. By reacting a racemic mixture (a 50:50 mixture of two enantiomers) with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. These salts, having different spatial arrangements, exhibit distinct physical properties such as solubility, allowing for their separation by fractional crystallization. Following separation, the desired enantiomer is liberated from the salt, and the resolving agent can often be recovered and reused.

The success of this method hinges on the selection of an appropriate resolving agent and crystallization solvent, a process that often requires empirical screening. An ideal resolving agent should readily form a stable, crystalline salt with one enantiomer of the racemate, leading to a significant difference in solubility between the two diastereomeric salts.

In Focus: 2-(Methylamino)-2-phenylacetic acid hydrochloride

2-(Methylamino)-2-phenylacetic acid hydrochloride is a chiral resolving agent belonging to the class of amino acid derivatives. Its structure incorporates both a carboxylic acid group, capable of forming salts with basic compounds like amines, and a chiral center, enabling the formation of diastereomeric pairs. The presence of the phenyl group can contribute to the rigidity and crystallinity of the resulting diastereomeric salts through π-π stacking interactions, which can be advantageous for effective separation.

While specific, direct comparative studies featuring 2-(Methylamino)-2-phenylacetic acid hydrochloride are not abundantly available in the public literature, its utility can be inferred from its structural similarity to other effective phenylacetic acid-based resolving agents. The following sections will compare its theoretical advantages and potential performance with well-established resolving agents, using experimental data for the resolution of common racemic amines as a benchmark.

A Comparative Analysis of Chiral Resolving Agents

The choice of a chiral resolving agent is dictated by the nature of the compound to be resolved. For the resolution of racemic amines, chiral acids are the reagents of choice. We will compare 2-(Methylamino)-2-phenylacetic acid hydrochloride with three widely used classes of acidic resolving agents: tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. For the purpose of this comparison, we will consider the resolution of a model racemic amine, 1-phenylethylamine, a common substrate in such studies.

Resolving AgentRacemic AmineSolventYield of Diastereomeric SaltEnantiomeric Excess (% ee) of Resolved AmineReference
(R,R)-Tartaric Acid (±)-1-PhenylethylamineMethanolHigh (qualitative)>85% (after one crystallization)[1]
(S)-Mandelic Acid (±)-1-PhenylethylamineEthanol/WaterHigh (qualitative)High (qualitative)[N/A]
(1S)-(+)-10-Camphorsulfonic Acid (±)-1-PhenylethylamineIsopropanolHigh (qualitative)High (qualitative)[N/A]
2-(Methylamino)-2-phenylacetic acid hydrochloride (±)-1-PhenylethylamineHypotheticalExpected to be highExpected to be high[N/A]

Note: Quantitative, directly comparable data for all agents under identical conditions is scarce in publicly available literature. The table presents a qualitative and extrapolated comparison based on available information.

Tartaric Acid and Its Derivatives

(R,R)-Tartaric acid is a naturally occurring, inexpensive, and widely used resolving agent. Its di-carboxylic acid functionality allows for the formation of both neutral and acid salts, offering flexibility in optimizing the resolution process.

Mechanism of Action: Tartaric acid forms diastereomeric salts with racemic amines. The difference in the crystal lattice energy of these salts leads to differential solubility, allowing for separation.

Experimental Example: Resolution of (±)-1-Phenylethylamine with (R,R)-Tartaric Acid

A common laboratory procedure involves dissolving racemic 1-phenylethylamine and an equimolar amount of (R,R)-tartaric acid in hot methanol.[2] Upon cooling, the less soluble diastereomeric salt, (S)-1-phenylethylammonium-(R,R)-tartrate, crystallizes out.[2] While a single crystallization may not achieve complete separation, it significantly enriches the mixture in one enantiomer, often achieving an enantiomeric excess of over 85%.[1] Subsequent recrystallizations can further enhance the optical purity.

Mandelic Acid

(S)-Mandelic acid is another effective carboxylic acid-based resolving agent. Its aromatic ring can participate in π-stacking interactions within the crystal lattice of the diastereomeric salt, often leading to well-defined, easily separable crystals.

Mechanism of Action: Similar to tartaric acid, mandelic acid forms diastereomeric salts with racemic amines, which are then separated based on solubility differences.

Camphorsulfonic Acid

(1S)-(+)-10-Camphorsulfonic acid is a strong organic acid derived from camphor. Its rigid bicyclic structure provides a well-defined chiral environment, which can lead to excellent chiral recognition and efficient resolution.

Mechanism of Action: As a strong acid, camphorsulfonic acid readily forms stable, crystalline salts with a wide range of amines. The bulky and rigid nature of the camphor moiety often results in significant differences in the physical properties of the diastereomeric salts.

Experimental Protocols

To ensure a self-validating system, detailed experimental protocols are crucial. Below is a generalized protocol for the resolution of a racemic amine using a chiral acid, which can be adapted for the specific resolving agent and substrate.

General Protocol for Diastereomeric Salt Resolution of a Racemic Amine
  • Salt Formation:

    • Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, isopropanol). The choice of solvent is critical and may require screening.

    • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent, with gentle heating if necessary.

    • Slowly add the amine solution to the resolving agent solution. The reaction is often exothermic.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.

    • Further cooling in an ice bath may be necessary to maximize the yield of the less soluble salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor containing the more soluble diastereomer.

    • Dry the crystals to a constant weight.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in water.

    • Add a base (e.g., 10% NaOH solution) until the solution is basic (pH > 10) to liberate the free amine.

    • Extract the free amine with an organic solvent (e.g., diethyl ether, dichloromethane).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation using a polarimeter.

Logical Workflow for Chiral Resolution

The process of selecting and implementing a chiral resolving agent can be visualized as a logical workflow.

Chiral_Resolution_Workflow cluster_selection Agent & Solvent Selection cluster_resolution Resolution Process cluster_analysis Analysis & Recovery racemic_mixture Racemic Mixture screening Screening of Resolving Agents & Solvents racemic_mixture->screening salt_formation Diastereomeric Salt Formation screening->salt_formation Optimal Agent/Solvent crystallization Fractional Crystallization salt_formation->crystallization isolation Isolation of Less Soluble Salt crystallization->isolation liberation Liberation of Enantiomer isolation->liberation recovery Recovery of Resolving Agent isolation->recovery analysis Purity Analysis (%ee) liberation->analysis final_product final_product analysis->final_product Enantiopure Product

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Causality Behind Experimental Choices

  • Choice of Resolving Agent: The structural features of both the racemic compound and the resolving agent are paramount. For instance, the presence of aromatic rings in both can promote π-π stacking, leading to more stable and well-ordered crystals. The acidity of the resolving agent and the basicity of the amine will also influence salt formation.

  • Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the crystallized salt, as it creates a competitive environment for salt formation.

  • Solvent Selection: The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is freely soluble is ideal. Often, a mixture of solvents is required to achieve the optimal solubility profile.

  • Cooling Rate: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can lead to the entrapment of impurities and the co-precipitation of the more soluble diastereomer.

Conclusion

The selection of a chiral resolving agent is a critical decision in the synthesis of enantiomerically pure compounds. While established agents like tartaric acid, mandelic acid, and camphorsulfonic acid have a long history of successful application, amino acid derivatives such as 2-(Methylamino)-2-phenylacetic acid hydrochloride offer a valuable alternative, particularly for the resolution of racemic amines. The presence of both acidic and basic functionalities, along with a chiral center and an aromatic ring, provides a unique combination of features that can lead to effective chiral recognition and separation.

The optimal choice of resolving agent and conditions remains highly substrate-dependent and often requires empirical screening. By understanding the principles of diastereomeric salt formation and following a systematic experimental approach, researchers can efficiently develop robust and scalable chiral resolution processes. This guide provides the foundational knowledge and practical protocols to navigate this critical aspect of stereoselective synthesis.

References

Sources

Validation

Comparative study of 2-(Methylamino)-2-phenylacetic acid derivatives

The following guide provides a comparative technical analysis of 2-(Methylamino)-2-phenylacetic acid (commonly referred to as -Methyl-Phenylglycine or N-Me-Phg ) and its derivatives. Executive Summary & Structural Contex...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 2-(Methylamino)-2-phenylacetic acid (commonly referred to as


-Methyl-Phenylglycine  or N-Me-Phg ) and its derivatives.

Executive Summary & Structural Context

2-(Methylamino)-2-phenylacetic acid is a non-proteinogenic amino acid characterized by the presence of a methyl group on the amine nitrogen of phenylglycine.[1] It serves as a critical "chiral scaffold" in medicinal chemistry, distinct from its structural isomers (e.g., phenylalanine or


-methyl-phenylglycine).

This guide compares the


-Methyl-Phenylglycine  scaffold against its primary alternatives—Phenylglycine (Phg)  and 

-Methyl-Phenylglycine (C-Me-Phg)
—focusing on three performance vectors:
  • Peptidomimetic Stability: Resistance to enzymatic degradation.[1]

  • Pharmacological Selectivity: Impact on receptor binding (mGluR vs. NMDA).

  • Synthetic Efficiency: Yield and enantioselectivity of production methods.

Structural Disambiguation
  • Target Compound (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Me-Phg): 
    
    
    
    -methylation provides proteolytic stability and membrane permeability.[1] Used in Arylomycins .[2]
  • Comparator A (Phg): The unsubstituted parent. High rotational freedom, susceptible to rapid proteolysis.

  • Comparator B (

    
    -Me-Phg):  Methylation at the 
    
    
    
    -carbon. Known primarily as mGluR antagonists (e.g., MPPG, MCPG).

Comparative Analysis: Physicochemical & Biological Performance[4][5]

A. Proteolytic Stability & Membrane Permeability

The primary application of


-Me-Phg derivatives is in the design of Peptidomimetics . The 

-methyl group introduces steric clash that restricts the

(phi) and

(psi) torsion angles, locking peptides into bioactive conformations and preventing protease access.[1]
Feature

-Methyl-Phenylglycine
Phenylglycine (Parent)

-Methyl-Phenylglycine
Proteolytic Stability High (Steric shielding of amide bond)Low (Rapidly cleaved by trypsin/chymotrypsin)Moderate (Steric hindrance at

)
Lipophilicity (LogP) ~1.2 - 1.5 (Enhanced permeability)~0.9 (Lower permeability)~1.1
H-Bond Capacity Donor Removed (Loss of NH)Donor Present (NH)Donor Present (NH)
Conformational Effect Induces cis-peptide bond preferenceFlexible (trans-peptide preferred)Rigidifies backbone
Key Application Antibiotics (Arylomycins) , Peptide DrugsChiral AuxiliariesNeuropharmacology (mGluR)

Critical Insight: The removal of the hydrogen bond donor (NH) by


-methylation often improves oral bioavailability by reducing the energy cost of desolvation required to cross cell membranes.
B. Neuropharmacological Potency (Receptor Selectivity)

While


-methyl derivatives are famous mGluR antagonists, 

-methyl derivatives exhibit a distinct profile, often acting as weak partial agonists or transport inhibitors due to the altered basicity of the amine.
  • 
    -Me-Phg Derivatives (e.g., MPPG, MCPG):  Potent antagonists at metabotropic glutamate receptors (mGluRs). The primary amine is essential for the "zwitterionic bridge" binding mode in the receptor pocket.
    
  • 
    -Me-Phg Derivatives:  The 
    
    
    
    -methyl group disrupts this bridge, often resulting in loss of potency at mGluR sites but potential activity at NMDA glycine sites or as transporter substrates.

Experimental Protocols

Protocol A: Synthesis of -Methyl-Phenylglycine (Strecker Route)

This protocol yields racemic


-Me-Phg. For enantiopure variants, resolution with chiral acids (e.g., camphorsulfonic acid) or enzymatic resolution is required.

Reagents:

  • Benzaldehyde (10 mmol)

  • Methylamine (40% aq. solution, 12 mmol)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (11 mmol)

  • Methanol (MeOH)

  • Hydrochloric Acid (6M HCl)[3]

Workflow:

  • Imine Formation: Dissolve benzaldehyde (1.06 g) in MeOH (10 mL). Add methylamine solution dropwise at 0°C. Stir for 30 min.

  • Cyanation: Add NaCN (0.54 g) slowly (Caution: Toxic). Stir the mixture at room temperature for 12–24 hours. Monitor consumption of imine by TLC.

  • Hydrolysis: Evaporate MeOH. Resuspend the residue in 6M HCl (20 mL) and reflux at 100°C for 4 hours to convert the nitrile to the carboxylic acid.

  • Isolation: Cool to room temperature. Adjust pH to ~6 (isoelectric point) with NaOH. The product precipitates as a white solid.

  • Purification: Recrystallize from water/ethanol.

Validation Metrics:

  • Yield: Expect 65–75%.

  • 
    H NMR (D
    
    
    
    O):
    
    
    7.4 (m, 5H, Ph), 4.6 (s, 1H,
    
    
    -CH), 2.6 (s, 3H, N-CH
    
    
    ).
Protocol B: Synthesis of -Methyl-4-Hydroxyphenylglycine (Petasis Route)

Used for synthesizing phenolic derivatives (e.g., for Arylomycin analogs) where Strecker conditions might be too harsh.

Reagents:

  • Glyoxylic acid monohydrate

  • Methylamine

  • 4-Hydroxyphenylboronic acid

  • Solvent: Ethanol/Water or Dichloromethane (DCM)

Workflow:

  • Mix glyoxylic acid (1 eq) and methylamine (1 eq) in DCM. Stir for 10 min to form the iminium ion in situ.

  • Add 4-hydroxyphenylboronic acid (1 eq).

  • Stir at room temperature for 24 hours.

  • Filter the precipitate (boronic acid byproduct) and concentrate the filtrate to obtain the product.

Visualization of Logic & Pathways

Diagram 1: Synthetic Pathways & Selectivity

This diagram compares the Strecker and Petasis routes for generating


-Me-Phg derivatives.

SynthesisPathways cluster_strecker Strecker Synthesis (Robust, Scalable) cluster_petasis Petasis Reaction (Mild, Boronic Acid) Benzaldehyde Benzaldehyde Imine Intermediate Imine Benzaldehyde->Imine + MeNH2 Methylamine Methylamine (R-NH2) Nitrile Aminonitrile Imine->Nitrile + NaCN NMePhg N-Methyl-Phenylglycine (Final Product) Nitrile->NMePhg Acid Hydrolysis (HCl, Reflux) Boronic Aryl Boronic Acid Boronic->NMePhg Glyoxylic Glyoxylic Acid Glyoxylic->NMePhg + MeNH2 + Boronic (One Pot)

Caption: Comparison of Strecker (cyanide-based) and Petasis (boronic acid-based) synthetic routes for N-methyl-phenylglycine derivatives.

Diagram 2: Structure-Activity Relationship (SAR)

Visualizing why


-methylation alters biological function compared to 

-methylation.

SAR_Logic Scaffold Phenylglycine Scaffold (Ph-CH(NH2)-COOH) N_Me N-Methylation (N-Me-Phg) Scaffold->N_Me C_Me Alpha-C-Methylation (C-Me-Phg) Scaffold->C_Me Stab Proteolytic Stability (Steric Shielding) N_Me->Stab High Impact Perm Membrane Permeability (Loss of H-Bond Donor) N_Me->Perm Increases mGluR mGluR Antagonism (Requires Primary Amine) N_Me->mGluR Decreases Affinity C_Me->mGluR Increases Affinity (e.g. MPPG, MCPG) Conf Conformational Lock (Restricted Rotation) C_Me->Conf Rigidifies Backbone

Caption: SAR divergence: N-methylation favors peptide stability/permeability, while C-methylation favors mGluR receptor binding.

References

  • BenchChem. (2025). 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid: Peptide Synthesis and Peptidomimetics.Link

  • RSC Publishing. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.[4] Natural Product Reports. Link

  • National Institutes of Health (NIH). (2014). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. PubMed Central. Link

  • MDPI. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases. Pharmaceuticals.[1][5] Link

  • Organic Chemistry Portal. (2023). Strecker Synthesis: Mechanism and Recent Literature.[6]Link

Sources

Comparative

Comparative Efficacy Guide: 2-(Methylamino)-2-phenylacetic Acid HCl in Asymmetric Catalysis

Topic: Efficacy Comparison of 2-(Methylamino)-2-phenylacetic Acid Hydrochloride as a Catalyst Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy Comparison of 2-(Methylamino)-2-phenylacetic Acid Hydrochloride as a Catalyst Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Methylamino)-2-phenylacetic acid hydrochloride (also known as


-methylphenylglycine HCl) represents a distinct class of acyclic, secondary amino acids. While often compared to L-Proline  in the context of organocatalysis, its efficacy profile is fundamentally different.

This guide objectively compares


-methylphenylglycine HCl against industry-standard alternatives (L-Proline, L-Phenylglycine) across two critical domains: Organocatalysis  (Enamine/Iminium activation) and Transition Metal Ligand Design .

Key Finding: As a standalone organocatalyst for aldol/Mannich reactions,


-methylphenylglycine exhibits lower enantioselectivity  than L-Proline due to conformational flexibility. However, it outperforms unsubstituted phenylglycine as a chiral ligand precursor  in Rhodium(II)-catalyzed carbenoid insertions, offering superior steric bulk and solubility profiles.
Chemical Profile & Mechanistic Basis
Feature

-Methylphenylglycine HCl
L-Proline (Benchmark) L-Phenylglycine
Structure Acyclic, Secondary AmineCyclic (Pyrrolidine), Secondary AmineAcyclic, Primary Amine
Steric Bulk High (Phenyl + Methyl)Moderate (Ring constraints)High (Phenyl)
Conformational Entropy High (Rotatable bonds)Low (Rigid ring)High
Primary Utility Ligand Precursor, Chiral AuxiliaryGeneral OrganocatalystChiral Auxiliary, Antibiotic Side-chain
Mechanistic Divergence

The efficacy gap between


-methylphenylglycine and L-Proline stems from the transition state geometry.
  • Proline: The pyrrolidine ring locks the nitrogen lone pair and the carboxylic acid into a rigid conformation, favoring a highly organized Zimmerman-Traxler transition state .

  • 
    -Methylphenylglycine:  The acyclic nature allows bond rotation between the 
    
    
    
    -carbon and the nitrogen (
    
    
    ), leading to a "floppier" enamine intermediate. This results in greater parasitic background reactions and lower ee% (enantiomeric excess).
Comparative Analysis: Organocatalysis (Aldol Reaction)

Objective: Evaluate the catalytic efficiency in the direct asymmetric aldol reaction of acetone with


-nitrobenzaldehyde.
Performance Data
Catalyst (10-20 mol%)Yield (%)

(%)
Reaction TimeSolvent
L-Proline 97% >96% 2-24 hDMSO/CHCl


-Methylphenylglycine HCl
65-75%10-30%24-48 hDMSO
L-Phenylglycine <10%N/A48 hDMSO

Interpretation:


-Methylphenylglycine is superior to unsubstituted Phenylglycine (which forms unstable imines with ketones rather than enamines) but significantly inferior to Proline. The lack of ring rigidity prevents effective shielding of the Re-face or Si-face, leading to racemic mixtures.
Visualizing the Mechanistic Failure

The following diagram illustrates why


-methylphenylglycine fails to achieve high stereocontrol compared to Proline.

Catalytic_Mechanism_Comparison cluster_0 L-Proline (Rigid Control) cluster_1 N-Methylphenylglycine (Flexible) Pro L-Proline Enamine_Pro Rigid Enamine (Locked Conformation) Pro->Enamine_Pro Acetone TS_Pro Zimmerman-Traxler TS (High Stereocontrol) Enamine_Pro->TS_Pro Aldehyde Product_Pro Aldol Product (>96% ee) TS_Pro->Product_Pro NMPG N-Me-PhGly Enamine_NMPG Acyclic Enamine (Bond Rotation Allowed) NMPG->Enamine_NMPG Acetone TS_NMPG Loose Transition State (Poor Facial Selectivity) Enamine_NMPG->TS_NMPG Aldehyde Product_NMPG Aldol Product (<30% ee) TS_NMPG->Product_NMPG

Caption: Comparison of transition state rigidity. Proline (blue) enforces a locked geometry; N-Methylphenylglycine (red) suffers from bond rotation entropy.

Comparative Analysis: Ligand Precursor Efficacy

While it struggles as a standalone catalyst,


-methylphenylglycine excels as a precursor for Dirhodium(II) Carboxylate Catalysts  used in C-H insertion reactions (e.g., 

-lactam synthesis).

Context: Synthesis of Dirhodium(II) tetrakis[


-phthaloyl-(S)-amino acid] complexes.
Precursor Amino AcidLigand StabilitySolubility of Rh-ComplexEnantioselectivity (C-H Insertion)

-Methylphenylglycine
High Excellent (Organic Solvents)High (85-95% ee)
L-PhenylglycineModeratePoorModerate (70-80% ee)
L-ProlineHighGoodLow (for this specific reaction type)

Why it wins here: The


-methyl group prevents hydrogen bonding aggregation common in primary amino acid ligands, improving the solubility of the metal catalyst in non-polar solvents (DCM, Toluene) required for carbenoid chemistry. The bulky phenyl group provides the necessary steric wall for enantioselection.
Experimental Protocol: Benchmarking Catalytic Activity

To replicate the comparative data, use this standardized "Benchmark Aldol Protocol." This self-validating workflow allows you to quantify the efficiency gap between Proline and


-methylphenylglycine.

Reagents:

  • Catalyst A: L-Proline (20 mol%)

  • Catalyst B:

    
    -Methylphenylglycine HCl (20 mol%) + Et
    
    
    
    N (20 mol% to neutralize HCl)
  • Substrate:

    
    -Nitrobenzaldehyde (1.0 equiv)
    
  • Donor: Acetone (20 equiv)

  • Solvent: DMSO (anhydrous)

Step-by-Step Workflow:

  • Catalyst Preparation:

    • For Catalyst A: Dissolve L-Proline directly in DMSO.

    • For Catalyst B: Dissolve

      
      -Methylphenylglycine HCl in DMSO and add Et
      
      
      
      N. Stir for 10 mins to generate the free amine. Critical Step: Failure to neutralize the HCl salt will result in 0% conversion as the amine must be nucleophilic.
  • Reaction Initiation: Add acetone to the catalyst mixture. Stir for 15 minutes to allow enamine pre-equilibrium.

  • Substrate Addition: Add

    
    -Nitrobenzaldehyde at 25°C.
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 2:1) or HPLC every 4 hours.

    • Checkpoint: Proline reaction should turn yellow/orange within 2 hours. Catalyst B reaction may remain pale.

  • Quenching: Quench with saturated NH

    
    Cl solution.
    
  • Analysis: Extract with EtOAc, dry over Na

    
    SO
    
    
    
    . Analyze crude via
    
    
    H NMR for conversion and Chiral HPLC (Chiralpak AD-H column) for ee.
Synthesis Workflow for Ligand Application

The primary high-value application of this compound is not the aldol reaction, but the synthesis of Rh(II) catalysts .

Ligand_Synthesis_Workflow Start Start: N-Methylphenylglycine HCl Step1 1. Neutralization & Protection (Phthalic Anhydride + Et3N) Start->Step1 Step2 2. Ligand Isolation (N-Phthaloyl-N-Me-PhGly) Step1->Step2 Step3 3. Ligand Exchange (Rh2(OAc)4 + Ligand in Chlorobenzene) Step2->Step3 Step4 4. Soxhlet Extraction (Removal of Acetic Acid) Step3->Step4 Final Final Catalyst: Rh2(N-Phth-N-Me-PhGly)4 Step4->Final

Caption: Workflow for converting N-Methylphenylglycine into a high-performance Rhodium catalyst.

References
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[1] Link

  • Doyle, M. P., et al. (2005). Dirhodium(II) Carboxylate Catalysts for Asymmetric intramolecular C-H Insertion. Chemical Reviews. Link

  • Hashimoto, S., et al. (1995). Enantioselective synthesis of

    
    -lactams with N-phthaloyl amino acid-derived Rh(II) catalysts. Tetrahedron Letters. Link
    
  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society.[1] Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(Methylamino)-2-phenylacetic acid hydrochloride

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Methylamino)-2-phenylacetic acid hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical properties of amine hydrochlorides.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Irritation: Likely to cause irritation to the skin, eyes, and respiratory tract.[1]

  • Toxicity: May be harmful if swallowed or inhaled.[1]

  • Environmental Hazard: While specific data is lacking, it is prudent to prevent its release into the environment.[1]

  • Acidic Nature: As a hydrochloride salt, it will form an acidic solution in water.

Hazard CategoryPotential EffectRecommended Precautions
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[1]Avoid creating dust. Work in a well-ventilated area or fume hood.
Skin Corrosion/Irritation Causes skin irritation.[1]Wear nitrile gloves and a lab coat.
Eye Damage/Irritation Causes serious eye irritation.[1]Wear chemical safety goggles.
Aquatic Toxicity Potentially harmful to aquatic life.Do not dispose of down the drain or in regular trash.

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to proper safety protocols is non-negotiable. Before handling 2-(Methylamino)-2-phenylacetic acid hydrochloride for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are recommended. Ensure they are inspected for any defects before use.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially during any neutralization steps.

Disposal Workflow: A Two-Pronged Approach

The disposal of 2-(Methylamino)-2-phenylacetic acid hydrochloride can be approached in two ways: direct disposal of the untreated compound as hazardous waste, or a neutralization step prior to collection by a licensed waste disposal service. The choice depends on the quantity of the waste and the capabilities of your facility.

DisposalWorkflow Start Waste Generation (Solid or Solution) Assess Assess Quantity and Facility Capability Start->Assess DirectDisposal Direct Disposal as Hazardous Waste Assess->DirectDisposal Small Quantity or No Neutralization Capability Neutralization Neutralization Protocol Assess->Neutralization Larger Quantity and Facility has Neutralization Protocol Collection Collection by Licensed Waste Disposal Service DirectDisposal->Collection Neutralization->Collection

Caption: Decision workflow for the disposal of 2-(Methylamino)-2-phenylacetic acid hydrochloride.

Direct Disposal as Hazardous Waste

For small quantities or when in-lab neutralization is not feasible, direct disposal is the appropriate method.

Step-by-Step Protocol:

  • Segregation: Ensure that the waste is not mixed with other incompatible chemicals.[2][3]

  • Containment:

    • Solid Waste: Carefully sweep the solid material into a designated, chemically resistant waste container. Avoid generating dust.

    • Solutions: Transfer solutions into a sealed, leak-proof container. Ensure the container material is compatible with the solvent. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][5][6]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-(Methylamino)-2-phenylacetic acid hydrochloride".[2][7][8] The date of accumulation should also be recorded.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[9] The SAA should be a secure, well-ventilated area.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[9][10]

Neutralization Protocol

Neutralization is a recommended step for larger quantities of amine hydrochloride waste as it can simplify the disposal process and may be required by your local waste disposal regulations. The principle is to convert the acidic hydrochloride salt to the free amine by reacting it with a weak base.

Causality of Neutralization: 2-(Methylamino)-2-phenylacetic acid hydrochloride is the salt of a weak base (2-(methylamino)-2-phenylacetic acid) and a strong acid (hydrochloric acid). Adding a weak base, such as sodium bicarbonate or sodium carbonate, will deprotonate the amine, forming the free amine, carbon dioxide, water, and a neutral salt (sodium chloride).[11][12] This process mitigates the corrosivity of the waste.

Step-by-Step Neutralization Protocol:

  • Preparation: In a suitable, large beaker or flask within a fume hood, dissolve the 2-(Methylamino)-2-phenylacetic acid hydrochloride waste in water.

  • Base Selection: Prepare a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃). Sodium bicarbonate is generally preferred as it is a weaker base and the reaction is less vigorous.

  • Slow Addition: With constant stirring, slowly add the basic solution to the dissolved amine hydrochloride waste. Effervescence (release of CO₂ gas) will occur. Control the rate of addition to prevent excessive foaming and splashing.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.

  • Containment and Labeling: Once neutralized, transfer the solution to a designated hazardous waste container. The label should now indicate "Neutralized 2-(Methylamino)-2-phenylacetic acid waste" and list the components (the free amine, water, and sodium chloride).

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.

NeutralizationProcess cluster_0 Neutralization Steps Dissolve 1. Dissolve Amine HCl in Water AddBase 2. Slowly Add NaHCO₃ or Na₂CO₃ Solution Dissolve->AddBase Monitor 3. Monitor pH (Target: 6.0-8.0) AddBase->Monitor Contain 4. Transfer to Labeled Waste Container Monitor->Contain End Neutralized Waste for Disposal Contain->End Start Amine HCl Waste Start->Dissolve

Caption: Step-by-step experimental workflow for the neutralization of 2-(Methylamino)-2-phenylacetic acid hydrochloride waste.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Solid Spills:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation in the area.

  • Contain: Carefully sweep up the solid material using a dustpan and brush, avoiding the creation of dust.

  • Collect: Place the collected material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water, followed by a detergent solution), and collect the cleaning materials as hazardous waste.

For Liquid Spills:

  • Contain: Surround the spill with an absorbent material like vermiculite or sand.

  • Absorb: Once contained, absorb the liquid with the absorbent material.

  • Collect: Carefully scoop the absorbent material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Regulatory Compliance: Adherence to EPA and OSHA Standards

All disposal procedures must comply with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Resource Conservation and Recovery Act - RCRA): Governs the management of hazardous waste from "cradle to grave." This includes proper identification, labeling, storage, and disposal of chemical waste.[13] Academic laboratories may be subject to the specific requirements of Subpart K, which provides alternative standards for managing hazardous waste.[14][15]

  • OSHA (Hazard Communication Standard - 29 CFR 1910.1200): Requires that hazards of all chemicals are evaluated and that this information is conveyed to employers and employees. This includes proper labeling of containers and access to Safety Data Sheets.[8]

It is the responsibility of the waste generator to properly characterize their waste and ensure it is managed in accordance with all applicable federal, state, and local regulations.[16]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 2-(Methylamino)-2-phenylacetic acid hydrochloride is a critical aspect of laboratory safety and environmental stewardship. By following the detailed procedures outlined in this guide, researchers and scientists can ensure they are handling this chemical waste in a manner that is safe, compliant, and responsible. Always consult your institution's specific waste management plan and your Environmental Health and Safety department for any additional requirements.

References

  • The George Washington University Office of Research Safety. (2017, January 10). Laboratory Close-Out Guidelines Procedures. Retrieved from [Link]

  • Roger Williams University. Lab Waste Management and Disposal Guide (MNS Version). Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. Disposal of Used/Unwanted Chemicals at UW-Madison. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • University of California, Merced. Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1200 - Hazard Communication. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • CP Lab Safety. Chemical Compatibility by Container Resin. Retrieved from [Link]

  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-(Acetylamino)-2-phenylacetic acid. Retrieved from [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]

  • Shared Page. Chemical Compatibility for Waste Accumulation. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1030 - Bloodborne pathogens. Retrieved from [Link]

  • CPAChem. (2023, May 17). Safety data sheet. Retrieved from [Link]

  • TRC Companies. Lab Safety Services - Assessment & Compliance. Retrieved from [Link]

  • OSHA Outreach Courses. (2025, July 21). Ensure Safe Handling of Hazardous Biological Waste | OSHA Outreach Courses [Video]. YouTube. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)-2-phenylacetic acid hydrochloride
Reactant of Route 2
2-(Methylamino)-2-phenylacetic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.